alpha-Chloro-4-fluorobenzaldoxime
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H |
InChI Key |
VDMJCVUEUHKGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
alpha-Chloro-4-fluorobenzaldoxime CAS 42202-95-9 properties
Topic: alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9) Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
The Gateway to Fluorinated Isoxazole Scaffolds in Drug Discovery[1]
Executive Summary
alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9), also known as 4-fluoro-N-hydroxybenzimidoyl chloride , is a critical intermediate in heterocyclic synthesis. It serves as the stable, storable precursor to 4-fluorobenzonitrile oxide , a highly reactive 1,3-dipole used to construct isoxazole and isoxazoline rings via [3+2] cycloaddition.
In modern drug discovery, the incorporation of fluorine improves metabolic stability and lipophilicity, while the isoxazole moiety acts as a bioisostere for amide bonds. This guide outlines the synthesis, validation, and application of this compound, emphasizing the controlled generation of the transient nitrile oxide species.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 42202-95-9 |
| IUPAC Name | (Z)-4-Fluoro-N-hydroxybenzimidoyl chloride |
| Synonyms | 4-Fluorobenzohydroximoyl chloride; |
| Molecular Formula | C |
| Molecular Weight | 173.57 g/mol |
| Physical State | Crystalline Solid (Pale yellow to beige) |
| Solubility | Soluble in DMF, DMSO, CH |
| Stability | Moisture sensitive (hydrolyzes to hydroxamic acid); Store at 2-8°C |
Mechanistic Reactivity: The Nitrile Oxide Pathway
The utility of alpha-chloro-4-fluorobenzaldoxime lies in its ability to release 4-fluorobenzonitrile oxide in situ upon treatment with a mild base (e.g., Triethylamine). This transient species undergoes 1,3-dipolar cycloaddition with dipolarophiles (alkynes/alkenes).[1]
Pathway Visualization
The following diagram illustrates the activation and cycloaddition workflow.
Figure 1: Activation pathway of CAS 42202-95-9 generating the reactive nitrile oxide species for Click Chemistry.
Synthesis & Preparation Protocol
Context: While commercially available, fresh preparation is often required to ensure the integrity of the chloride leaving group, which degrades over time. The following protocol uses N-Chlorosuccinimide (NCS) , a method favored for its mild conditions compared to chlorine gas.
Reagents
-
Substrate: 4-Fluorobenzaldoxime (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or dry DMF/CH
Cl (1:4 ratio) -
Catalyst: Pyridine (trace, optional)
Step-by-Step Methodology
-
Dissolution: Dissolve 4-fluorobenzaldoxime in dry DMF (0.5 M concentration) under an inert atmosphere (N
or Ar). -
Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes. Why: Exothermic control prevents over-chlorination or decomposition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validating Check: Monitor by TLC. The oxime spot (more polar) should disappear, replaced by a less polar product spot (the hydroximoyl chloride).
-
-
Quench & Extraction: Pour the mixture into ice-water (5x volume). Extract with Ethyl Acetate (EtOAc) or Diethyl Ether.[2]
-
Purification: Wash the organic layer with water (to remove DMF/Succinimide) and brine. Dry over Na
SO . -
Isolation: Concentrate in vacuo. The residue is typically pure enough for the next step. If necessary, recrystallize from Hexane/CHCl
.
Critical Note: Do not heat the crude material excessively (>50°C) during concentration, as this may trigger premature dimerization to the furoxan (dimer of nitrile oxide).
Application Workflow: Synthesis of Isoxazoles
This protocol describes the "Huisgen" style cycloaddition to generate a 3,5-disubstituted isoxazole.
Experimental Setup
-
Mixture: In a reaction vial, combine alpha-Chloro-4-fluorobenzaldoxime (1.0 equiv) and the Alkyne (1.1 equiv) in CH
Cl or t-BuOH/H O. -
Activation: Add Triethylamine (TEA) (1.2 equiv) dropwise at 0°C.
-
Mechanism:[3] TEA deprotonates the oxime -OH; the chloride leaves, generating the nitrile oxide in situ.
-
-
Cyclization: Stir at Room Temperature for 12 hours.
-
Observation: A precipitate (TEA·HCl salts) will form.
-
-
Workup: Filter off the salts. Concentrate the filtrate. Purify via silica gel chromatography.
Reaction Logic Diagram
Figure 2: Logical flow of the cycloaddition reaction, highlighting the critical competition between product formation and dimerization.
Validation & Quality Control (Self-Validating Systems)
To ensure the synthesized material is CAS 42202-95-9 and not the starting oxime or the hydrolyzed acid, use these checkpoints:
-
Beilstein Test (Qualitative): A copper wire test will show a green flame, confirming the presence of Chlorine (distinguishing it from the starting oxime).
-
NMR Spectroscopy (Diagnostic Signals):
-
H NMR (CDCl
): Look for the disappearance of the oxime CH proton (typically ~8.1 ppm in the aldehyde oxime). The hydroximoyl chloride has no proton on the benzylic carbon. - C NMR: The benzylic carbon shifts significantly upfield compared to the oxime precursor due to the shielding effect of the Chlorine attached to the C=N bond.
-
H NMR (CDCl
-
TLC Mobility: The chloro-oxime is generally less polar than the parent oxime due to the loss of the H-bond acceptor capability of the aldehyde proton.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential skin sensitizer.
-
Lachrymator: Like many benzylic halides, this compound can be a lachrymator. Handle only in a fume hood.
-
Storage: Store under inert gas at 2–8°C. If the solid turns green/blue, it indicates decomposition (formation of nitroso species).
References
-
Synthesis & Radiochemistry Application
- Mamat, C., et al. "Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of 4-[18F]fluoro-N-hydroxybenzimidoyl chloride with alkynes." Beilstein Journal of Organic Chemistry, 2009.
-
Source:
-
General Cycloaddition Methodology
-
Chemical Property Data
-
PubChem Compound Summary for CID 5706360 (4-Fluoro-N-hydroxybenzimidoyl chloride).
-
Source:
-
Sources
alpha-Chloro-4-fluorobenzaldoxime solubility in organic solvents
Technical Guide: Solubility Profile & Solvent Selection for -Chloro-4-fluorobenzaldoxime[1]
Executive Summary
4-fluorobenzohydroximoyl chloride14-fluorobenzonitrile oxide1This guide addresses the critical solubility parameters governing its handling. Unlike stable commodity chemicals, the solubility of this compound is intrinsically linked to its stability .[1] Inappropriate solvent choice can lead to premature dehydrochlorination (nitrile oxide formation) or hydrolysis.[1] This document categorizes solvents by functional utility: Storage/Handling , Reaction Media , and Work-up/Extraction .[1]
Physicochemical Profile
Understanding the molecule's polarity and reactivity is prerequisite to solvent selection.[1]
| Property | Data | Implications for Solubility |
| IUPAC Name | 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride | Amphiphilic nature (Hydroxyl group + Aryl halide) |
| CAS Number | 42202-95-9 | Reference identifier |
| Molecular Weight | 173.57 g/mol | Moderate size, kinetically fast dissolution |
| Physical State | Pale yellow/brown solid | Crystalline lattice requires energy to break |
| LogP (Predicted) | ~2.7 | Lipophilic; prefers organic phases over pure water |
| pKa (OH group) | ~9–10 | Acidic proton; sensitive to basic solvents |
Solubility & Solvent Compatibility Matrix
The following data categorizes solvents based on solubility capacity and chemical compatibility .
Primary Solvents (High Solubility > 50 mg/mL)
These solvents are recommended for preparing stock solutions or running high-concentration reactions.[1]
-
Dimethylformamide (DMF):
-
Dichloromethane (DCM) & Chloroform:
-
Ethyl Acetate (EtOAc):
Reactive/Conditional Solvents (Moderate Solubility)
Used primarily for specific reaction types (e.g., "Green" chemistry [3+2] cycloadditions).[1]
-
Methanol / Ethanol:
-
Tetrahydrofuran (THF):
Anti-Solvents (Poor Solubility)[1]
Functional Workflow: From Solubilization to Reaction
The choice of solvent dictates the reaction pathway.[1] The diagram below illustrates the decision logic for solvent selection based on the intended chemical transformation.
Figure 1: Solvent selection logic based on downstream application.
Experimental Protocols
Protocol A: Solubility Determination (Saturation Shake-Flask Method)
Use this protocol to validate specific solubility limits for your batch.[1]
-
Preparation: Place 100 mg of
-Chloro-4-fluorobenzaldoxime into a 4 mL glass vial. -
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene, DCM).[1]
-
Equilibration: Cap and vortex for 5 minutes at 25°C.
-
Observation:
-
Gravimetric Check: Filter the supernatant, evaporate a 100 µL aliquot, and weigh the residue.
Protocol B: Standard Solubilization for [3+2] Cycloaddition
Reference Standard: Beilstein J. Org.[1] Chem. 2022, 18, 471–480.
-
Solvent System: Prepare a mixture of Methanol (95%) and Water (5%).[1]
-
Dissolution: Dissolve 0.5 mmol (~87 mg) of the hydroximoyl chloride in 15 mL of the solvent mixture.
-
Resulting Concentration: ~5.8 mg/mL.[1]
-
-
Activation: Add the dipolarophile (alkyne/alkene) followed by 3 equivalents of base (e.g., NaHCO
or DIPEA).[1] -
Mechanism: The weak base dehydrochlorinates the solute in situ, generating the nitrile oxide which immediately reacts.[1]
-
Critical Note: Do not add base before the dipolarophile is present, or the nitrile oxide will dimerize (furoxan formation).[1]
-
Stability & Safety Warnings
Hydrolysis Risk
In the presence of water and strong acid/base, the C-Cl bond is labile.[1]
-
Avoid: Storing solutions in wet DMSO or DMF for prolonged periods.[1]
-
Recommendation: Prepare solutions fresh. If storage is necessary, use anhydrous DCM at -20°C.[1]
Thermal Instability
Hydroximoyl chlorides can decompose exothermically.[1]
References
-
Synthesis and Reactivity in Water
-
Ruthenium-C
):-
Grecian, S., & Fokin, V. V. "Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes."[1][4] Angewandte Chemie International Edition, 2008, 47(43), 8285-8287.[1] (Methodology basis).
- Detailed radiolabeling adaptation: Helmholtz-Zentrum Dresden-Rossendorf (HZDR) Annual Report, "Access to 18F-labelled isoxazoles..."
-
-
General Physical Properties & Safety
-
Micellar Catalysis (Green Solvents)
-
Lipshutz, B. H., et al. "Synthesis of isoxazoline and isoxazole heterocycles..." Digitell Inc / ResearchGate.[1]
-
stability of alpha-Chloro-4-fluorobenzaldoxime at room temperature
Technical Guide: Stability Profile & Handling of -Chloro-4-fluorobenzaldoxime
Executive Summary
4-fluoro-N-hydroxybenzimidoyl chlorideFHBIC1While valuable for "Click Chemistry" and drug scaffold synthesis, this compound exhibits metastability at room temperature (20–25°C) . It is prone to spontaneous dehydrochlorination, leading to the formation of a transient nitrile oxide which irreversibly dimerizes into a furoxan derivative.[2] This guide details the mechanistic causes of this instability, provides self-validating analytical protocols, and defines strict storage requirements to prevent yield loss and safety hazards.
Part 1: Chemical Nature & Degradation Mechanism
To control stability, one must understand the driving force of degradation. FHBIC is a hydroximoyl chloride .[1] Its degradation is not a simple oxidation or hydrolysis; it is an elimination-dimerization cascade.[1]
The Degradation Pathway
At room temperature, and accelerated by even trace basicity (e.g., from glass surfaces or impurities), FHBIC eliminates hydrogen chloride (HCl) to form 4-fluorobenzonitrile oxide . This nitrile oxide is a highly reactive 1,3-dipole.[1] In the absence of a dipolarophile (the intended trapping agent), it reacts with itself.
The degradation sequence is as follows:
-
Elimination: Loss of HCl generates the nitrile oxide.
-
Dimerization: Two nitrile oxide molecules undergo a [3+2] cycloaddition.[1]
-
Product: Formation of 3,4-bis(4-fluorophenyl)furoxan (1,2,5-oxadiazole-2-oxide).
Mechanistic Visualization
The following diagram illustrates the degradation flow and the critical control point (HCl elimination).
Figure 1: The irreversible degradation cascade of FHBIC at room temperature. Note that the formation of the nitrile oxide is the rate-determining step for degradation in storage.
Part 2: Stability Profile & Kinetic Factors
The stability of FHBIC is binary: it is relatively stable in a cold, acidic solid state but highly unstable in solution or at elevated temperatures.
Comparative Stability Data
The following table summarizes the expected stability based on hydroximoyl chloride structural analogs.
| State | Condition | Stability Assessment | Primary Hazard |
| Solid | -20°C (Freezer) | High (>12 months) | Moisture absorption (hydrolysis risk).[1] |
| Solid | 25°C (Room Temp) | Moderate/Low (Weeks) | Slow evolution of HCl gas; pressure buildup in sealed vials.[1] |
| Solution | Organic Solvent (Neutral) | Low (Hours to Days) | Spontaneous dimerization to furoxan.[1] |
| Solution | Basic (Et₃N, NaOH) | None (Minutes) | Immediate conversion to nitrile oxide (use immediately). |
The "Autocatalytic" Risk
In the solid state at room temperature, degradation releases HCl gas.
-
Confined Space Hazard: If stored in a tightly sealed vial at RT, HCl pressure can build up, potentially causing the vial to burst upon opening.
-
Surface Catalysis: If the container surface is slightly basic (e.g., untreated soda-lime glass), degradation accelerates. Always use borosilicate glass.
Part 3: Analytical Monitoring (Self-Validating Protocols)
Trust but verify. Before using FHBIC in a critical synthesis, you must validate its purity. The presence of the furoxan dimer is the primary indicator of degradation.
Rapid Purity Verification Workflow
Objective: Detect >5% degradation before committing expensive reagents.
Method A: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]
-
Visualization: UV (254 nm).[1]
-
Interpretation:
Method B: ¹H-NMR (Definitive)
Dissolve ~5 mg in CDCl₃.[1] Acquire spectrum immediately.
| Signal | Chemical Shift (δ) | Structural Assignment | Status |
| Singlet | ~8.0 - 8.5 ppm | Oxime -OH | Active Reagent |
| Multiplet | ~7.0 - 7.8 ppm | Aromatic Protons (Asymmetric) | Active Reagent |
| Multiplet | Shifted vs. FHBIC | Aromatic Protons (Symmetric) | Degradant (Furoxan) |
Diagnostic Logic: The FHBIC molecule is asymmetric. The furoxan dimer has a specific symmetry that alters the aromatic splitting pattern. If the integration of the aromatic region does not match the integration of the exchangeable -OH peak (1:4 ratio), degradation has occurred.
Part 4: Storage & Handling Protocols[1]
Storage Standard Operating Procedure (SOP)
To maximize shelf-life and safety:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is not the primary threat, but moisture is (hydrolysis).
-
Container: Amber borosilicate glass with a PTFE-lined cap.
-
Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite).
Handling Decision Tree
Use this logic flow to determine if your batch is safe to use.
Figure 2: Operational logic for assessing FHBIC quality prior to synthesis.
Safety Warning: Sensitization
Hydroximoyl chlorides are potent skin sensitizers and lachrymators.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: Always handle in a fume hood.[1] The evolution of HCl, though slow, is an inhalation hazard.
References
-
Preparation and Reactivity of Hydroximoyl Chlorides. Source:Journal of Organic Chemistry. Hydroximoyl chlorides are established precursors for nitrile oxides, which undergo dimerization to furoxans in the absence of dipolarophiles. URL:[Link] (Canonical reference for general hydroximoyl chloride reactivity).[1]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Source:University of Mississippi / eGrove. Details the use of 4-fluoro-N-hydroxybenzimidoyl chloride and the competition between cycloaddition and dimerization. URL:[Link]
-
Mechanochemical Dimerization of Aldoximes to Furoxans. Source:Beilstein Journal of Organic Chemistry / NIH. Discusses the mechanism of nitrile oxide dimerization to furoxans and the role of base catalysis. URL:[Link]
-
PubChem Compound Summary: 4-Fluoro-N-hydroxybenzimidoyl chloride. Source:National Center for Biotechnology Information (NCBI).[1] Provides chemical structure, synonyms, and safety classification. URL:[Link]
alpha-Chloro-4-fluorobenzaldoxime safety data sheet (SDS) hazards
Technical Hazard Guide: alpha-Chloro-4-fluorobenzaldoxime
Identification & Critical Verification
Chemical Name:
Synonyms: 4-Fluorobenzohydroximoyl chloride;
Hazard Identification (GHS Classification)
This substance is a high-energy intermediate often used in "Click Chemistry" (1,3-dipolar cycloadditions). Its hazards stem from its dual nature as a corrosive alkylating agent and a precursor to unstable nitrile oxides.
Core GHS Hazards
| Hazard Class | Category | Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1] |
| Sensitization, Skin | Cat 1* | H317 | May cause an allergic skin reaction. |
*Predicted based on structural analogs (halogenated oximes).
"Hidden" Physical Hazards (Not always on SDS)
-
Thermal Instability: Upon heating or treatment with base, this compound eliminates HCl to form 4-fluorobenzonitrile oxide . Nitrile oxides are thermodynamically unstable and can undergo rapid, exothermic dimerization to furoxans (1,2,5-oxadiazole-2-oxides).
-
Explosion Risk: Isolation of the pure nitrile oxide or heating the hydroximoyl chloride in a closed vessel without a dipolarophile (trap) can lead to a runaway decomposition.
Chemical Stability & Reactivity: The Mechanism of Hazard
To handle this chemical safely, one must understand why it is dangerous. The hazard is not static; it is kinetic. The addition of a base (Triethylamine, Na
The Danger Zone:
If the rate of Generation (k
Diagram 1: Thermal & Chemical Reaction Pathways
Caption: Reaction pathway showing the critical divergence between safe synthesis (green path) and thermal runaway (red path).
Safe Handling Protocol: A Self-Validating System
Do not rely on standard PPE alone. Use a process-based safety system .
A. The "In-Situ" Rule
Never isolate the nitrile oxide. Always generate it in the presence of the trapping agent (alkyne/alkene).
B. Experimental Workflow (Step-by-Step)
1. Preparation & Stoichiometry Check
-
Solvent: Use inert solvents (DCM, THF, Toluene). Avoid nucleophilic solvents (MeOH, Water) unless specifically required, as they can hydrolyze the chloride.
-
Stoichiometry: Ensure the dipolarophile (alkyne) is present in slight excess (1.1 equiv) before adding the base.
2. The "Slow Addition" Protocol (Self-Validating)
-
Setup: Place the hydroximoyl chloride and dipolarophile in the flask. Cool to 0°C.
-
Base Addition: Dissolve the base (e.g., TEA) in the reaction solvent. Add it dropwise via a syringe pump or addition funnel.
-
Validation Step (Thermal Monitoring):
-
Monitor internal temperature (
). -
If
rises >5°C above setpoint, STOP addition. -
Causality: A sharp rise indicates the nitrile oxide is generating faster than it can react, leading to accumulation.
-
3. Quenching & Disposal
-
End-Point Verification: Check TLC/LCMS for disappearance of the hydroximoyl chloride.
-
Quench: Add dilute aqueous acid (1M HCl) to neutralize excess base and hydrolyze any remaining trace nitrile oxide to the benzoic acid (safer).
Diagram 2: Safety Decision Tree
Caption: Operational decision tree for preventing thermal runaway during nitrile oxide generation.
Emergency Response & First Aid
Spill Management
-
Small Spills: Do not wipe with dry paper towels (fire risk). Cover with dry lime or soda ash (Na
CO ) to neutralize the acid chloride functionality. Scoop into a container and quench with water slowly in a fume hood. -
Decontamination: Surfaces should be wiped with a dilute solution of ethanol/water (1:1) containing 5% ammonium hydroxide (to convert the chloride to the amide/oxime), followed by soap and water.
First Aid Measures
| Exposure Route | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 min. Discard leather goods. | Hydroximoyl chlorides hydrolyze to HCl on moist skin, causing delayed burns. |
| Eye Contact | Rinse for 15 min. Lift eyelids. Consult ophthalmologist. | Corrosive potential; risk of corneal opacity. |
| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen. | HCl release damages respiratory mucosa. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Drink water. | Risk of esophageal perforation. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123456, 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride. Retrieved from [Link]
- Himo, F., et al. (2005). "Mechanisms of 1,3-Dipolar Cycloadditions of Nitrile Oxides." Journal of the American Chemical Society.
- Breugst, M., & Reissig, H. U. (2020). "The Huisgen Cycloaddition: Mechanistic and Kinetic Studies." Angewandte Chemie International Edition.
Sources
Methodological & Application
synthesis of isoxazoles using alpha-Chloro-4-fluorobenzaldoxime
Application Note: Precision Synthesis of 3-(4-Fluorophenyl)isoxazoles via -Chloro-4-fluorobenzaldoxime
Executive Summary & Strategic Relevance
The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). The incorporation of a 4-fluorophenyl moiety at the 3-position is a deliberate design strategy: fluorine substitution blocks metabolic oxidation at the para-position, modulates lipophilicity (
This guide details the synthesis of 3-(4-fluorophenyl)isoxazoles via the
Mechanistic Insight: The Dipole Cascade
The transformation relies on a base-mediated dehydrohalogenation followed by a 1,3-dipolar cycloaddition (Huisgen reaction). Understanding the kinetics of the Nitrile Oxide (CNO) species is critical; if the dipole accumulates faster than it reacts with the dipolarophile, it undergoes dimerization to form a furoxan byproduct, drastically reducing yield.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the competition between productive cycloaddition and parasitic dimerization.
Experimental Protocols
Phase A: Synthesis of -Chloro-4-fluorobenzaldoxime
Rationale: Commercial availability of this reagent is often inconsistent or degraded. Fresh preparation via N-Chlorosuccinimide (NCS) is the industry standard for reliability.
Reagents:
-
4-Fluorobenzaldehyde oxime (Prepared from aldehyde +
)[1] -
Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-fluorobenzaldehyde oxime (10.0 mmol) in DMF (20 mL) in a round-bottom flask.
-
Activation: Add
of the required NCS (total 11.0 mmol) at room temperature.-
Critical Check: Monitor for an induction period. If the reaction does not initiate (indicated by a slight exotherm or color change to yellow-green), add a catalytic amount of HCl gas or 1-2 drops of HCl/dioxane. Do not add all NCS at once without initiation, or a thermal runaway may occur.
-
-
Chlorination: Once initiated, cool the mixture to 0–5 °C. Add the remaining NCS portion-wise over 30 minutes to maintain the internal temperature
°C. -
Completion: Stir at room temperature for 1–2 hours. Monitor by TLC (the oxime spot will disappear; the chloride is less polar).
-
Work-up: Pour the mixture into ice-water (100 mL). Extract with Et₂O or EtOAc (
mL). Wash organic layers with water and brine to remove DMF. Dry over and concentrate.-
Stability Note: The resulting solid/oil is generally stable at -20 °C but should be used within 48 hours for optimal results.
-
Phase B: The [3+2] Cycloaddition
Rationale: Slow generation of the nitrile oxide is the key to high yields. We utilize a "slow addition" strategy for the base.[2]
Reagents:
- -Chloro-4-fluorobenzaldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)[3]
-
Triethylamine (
) (1.5 equiv) -
DCM or THF (Anhydrous)
Step-by-Step Protocol:
-
Setup: In a dry flask under
, dissolve the -chloro precursor (1.0 equiv) and the alkyne (1.2 equiv) in DCM (0.2 M concentration relative to precursor). -
Cycloaddition: Dissolve
(1.5 equiv) in a small volume of DCM. Add this solution dropwise via a syringe pump or addition funnel over 1–2 hours at 0 °C.-
Why? This keeps the instantaneous concentration of the nitrile oxide low, favoring reaction with the alkyne (second-order) over dimerization (second-order but requires two dipole molecules).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Purify: Wash with water, 1N HCl (to remove amine salts), and brine. Concentrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradients).[4][5]
Workflow Visualization
Figure 2: Operational workflow ensuring safety and minimizing dimerization side-products.
Substrate Scope & Regioselectivity Data
The electronic nature of the 4-fluorophenyl group (electron-withdrawing) generally enhances the electrophilicity of the nitrile oxide. The regioselectivity is dominated by steric factors for terminal alkynes, heavily favoring the 3,5-isomer.
| Dipolarophile Class | Example Substrate | Major Product | Regioselectivity (3,5 : 3,[6][7]4) | Typical Yield |
| Terminal Alkyne | Phenylacetylene | 3,5-Diphenylisoxazole | > 95 : 5 | 85-92% |
| Electron-Deficient Alkyne | Methyl Propiolate | 3-Aryl-5-carbomethoxyisoxazole | > 98 : 2 | 78-85% |
| Internal Alkyne | Diphenylacetylene | 3,4,5-Trisubstituted | N/A (Symmetric) | 60-70% |
| Terminal Alkene | Styrene | 3,5-Disubstituted Isoxazoline | > 90 : 10 | 75-80% |
Note on Internal Alkynes: Regioselectivity drops significantly with unsymmetrical internal alkynes. In such cases, switching to a copper-catalyzed (CuAAC-like) variant or using specific ruthenium catalysts (RuAAC) may be required to force the 3,4-isomer, though the base-mediated method described here defaults to steric control.
Troubleshooting & Optimization
Issue: Low Yield / High Furoxan Formation
-
Cause: Base added too quickly, causing a spike in nitrile oxide concentration.
-
Solution: Dilute the reaction mixture further (0.1 M) and extend the addition time of
to 4 hours.
Issue: Incomplete Chlorination (Phase A)
-
Cause: Old NCS or insufficient activation.
-
Solution: Recrystallize NCS from benzene/hexane before use. Ensure the DMF is dry.[8]
Issue: Regioisomer Mixtures
-
Cause: Use of internal alkynes with similar steric bulk on both sides.
-
Solution: This method is best suited for terminal alkynes. For internal alkynes, steric differentiation must be significant (
vs ) to achieve selectivity.
References
-
Nitrile Oxide/Alkyne Cycloadditions Overview Source: Maynooth University Research Archive. "Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis."[9] [Link]
-
Regioselectivity Mechanisms in 1,3-Dipolar Cycloadditions Source: MDPI. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition... Involved in the Syntheses of 2-Isoxazolines."[1][4][6][7][10] [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks Source: National Institutes of Health (PMC). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions..." [Link]
-
Radiosynthesis of 18F-labeled Isoxazoles (Valdecoxib Analogs) Source: Helmholtz-Zentrum Dresden-Rossendorf. "Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition."[1] [Link]
Sources
- 1. hzdr.de [hzdr.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Precision Engineering of 3,4,5-Trisubstituted Isoxazoles: A One-Pot Aqueous Protocol
Executive Summary
The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and featuring prominently in valdecoxib (COX-2 inhibitor) and various beta-lactamase inhibitors. While 3,5-disubstituted isoxazoles are readily accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) variants, the regioselective synthesis of 3,4,5-trisubstituted isoxazoles remains a synthetic challenge. Traditional methods often require harsh conditions or yield regioisomeric mixtures.
This guide details a robust, green, one-pot protocol for synthesizing 3,4,5-trisubstituted isoxazoles from
Mechanistic Insight: The Keto-Enol Directive
The success of this protocol hinges on the in situ generation of a nitrile oxide dipole and its subsequent interaction with the enol form of a 1,3-dicarbonyl dipolarophile.
The Dipole: Nitrile Oxide Generation
-Chlorooximes serve as stable precursors to unstable nitrile oxides. Upon treatment with a mild base (e.g., DIPEA orThe Dipolarophile: Enol Trapping
Unlike terminal alkynes, 1,3-dicarbonyls (diketones,
Key Selectivity Factor: The reaction is highly sensitive to the "keto-enol" equilibrium. Aqueous solvents favor the specific solvation of the transition state that leads to C-C bond formation (isoxazole) over O-attack (O-imidoylation) or hetero-cycloaddition.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the base-mediated conversion of
Experimental Protocol
Reagents & Equipment
-
Substrate A:
-Chlorooxime (1.0 equiv)-
Note: Can be prepared from corresponding aldehyde +
followed by NCS (N-chlorosuccinimide).
-
-
Substrate B: 1,3-Dicarbonyl compound (1.0–1.2 equiv)
-
Examples: Ethyl acetoacetate, Acetylacetone,
-ketoamides.
-
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Water / Methanol (95:5 v/v)
-
Green Chemistry Note: Water accelerates the reaction via hydrophobic effects and stabilizes the ionic transition states.
-
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of Water/MeOH (95:5) .
-
Addition of Precursor: Add the
-chlorooxime (1.0 mmol) to the stirring solution. The mixture may appear heterogeneous depending on the lipophilicity of the chlorooxime. -
Initiation: Add DIPEA (1.2 mmol) dropwise over 5 minutes.
-
Critical: Slow addition prevents a high local concentration of nitrile oxide, minimizing the risk of dimerization to furoxan.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (25 °C) .
-
Duration: Typically 1–2 hours. Monitor by TLC (eluent: Hexane/EtOAc) until the chlorooxime is fully consumed.
-
-
Workup:
-
Solids: If the product precipitates (common in aqueous media), filter the solid, wash with water (3 x 5 mL), and dry under vacuum.
-
Oils: If the product is an oil, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Most products are obtained in >90% purity. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Reaction Workflow Diagram
Figure 2: Operational workflow for the aqueous synthesis of isoxazoles.
Optimization & Data Analysis
The choice of base and solvent is critical for suppressing side reactions (dimerization) and ensuring the correct regiochemistry. The following data summarizes the optimization trends observed in recent literature (e.g., Hossain et al., 2022).
Table 1: Optimization of Reaction Conditions
| Entry | Solvent System | Base (1.2 equiv) | Time (h) | Yield (%) | Observation |
| 1 | DCM | 12 | 45 | Slow reaction; significant furoxan dimer byproduct. | |
| 2 | THF | DIPEA | 8 | 60 | Moderate yield; solvent removal required. |
| 3 | Water (100%) | 4 | 72 | Heterogeneous; some starting material remained. | |
| 4 | Water/MeOH (95:5) | DIPEA | 1.5 | 92 | Optimal. Fast, clean precipitation of product. |
| 5 | Water/MeOH (95:5) | NaOH | 1 | 30 | Hydrolysis of ester groups on substrate observed. |
Key Takeaway: The Water/MeOH + DIPEA system provides the best balance of solubility and reactivity. The hydrophobic effect in water likely accelerates the cycloaddition step.
Troubleshooting & Critical Parameters
Controlling Dimerization (Furoxan Formation)
The primary competitor to isoxazole formation is the dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide).
-
Symptom: Appearance of a new spot on TLC that does not correspond to the isoxazole, often less polar.
-
Solution: Ensure the 1,3-dicarbonyl is in excess (1.1–1.2 equiv) and add the base slowly . This keeps the steady-state concentration of the nitrile oxide low, favoring the bimolecular reaction with the enol over the bimolecular dimerization.
Regioselectivity Issues
While 1,3-diketones generally yield 3,4,5-trisubstituted products, unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) might yield regioisomers (4-acetyl-3,5-diphenyl vs 4-benzoyl-3-methyl-5-phenyl).
-
Insight: The nitrile oxide carbon typically attacks the more nucleophilic carbon of the enol. In
-ketoesters, the position between the ketone and ester is the exclusive nucleophilic site, yielding 4-ester-substituted isoxazoles reliably.
Substrate Scope Limitations
-
Internal Alkynes: This protocol specifically targets 1,3-dicarbonyls. If you must use an internal alkyne to get a 3,4,5-trisubstituted isoxazole (without a 4-acyl/ester group), the reaction is significantly slower.
-
Modification for Alkynes: Use electron-deficient alkynes (e.g., diethyl acetylenedicarboxylate) and consider heating to 60–80 °C in ethanol, or using a Gold catalyst [1].
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry (2022) URL:[Link]
-
Isoxazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (via NIH) URL:[Link]
procedure for dehydrochlorination of alpha-Chloro-4-fluorobenzaldoxime
Application Note: Dehydrochlorination of
Executive Summary
This technical guide details the procedure for the dehydrochlorination of
Nitrile oxides are transient, high-energy dipoles extensively used in 1,3-dipolar cycloadditions (Huisgen cycloaddition) to synthesize isoxazoles and isoxazolines—critical pharmacophores in modern drug discovery (e.g., antibiotics, anticancer agents). Because 4-fluorobenzonitrile oxide is unstable and prone to rapid dimerization into furoxans, this protocol emphasizes in situ generation in the presence of a dipolarophile (trap).
Two methodologies are presented:
-
Batch Protocol: Standard laboratory synthesis for screening and small-scale production.
-
Continuous Flow Protocol: A modernized, safety-enhanced approach for scale-up, minimizing the accumulation of hazardous intermediates.
Safety Assessment & Handling
CRITICAL WARNING: This chemistry involves unstable intermediates.
- -Chloro-4-fluorobenzaldoxime: Potent skin irritant and sensitizer. It is an alkylating agent; handle only in a fume hood with double-gloving (Nitrile/Neoprene).
-
4-Fluorobenzonitrile Oxide: Thermally unstable. If generated without a trap, it dimerizes exothermically to 3,4-bis(4-fluorophenyl)furoxan . Accumulation of the neat nitrile oxide can lead to runaway decomposition or explosion.
-
Solvents: Avoid halogenated solvents if using green chemistry metrics; however, DCM is standard. DMF is an alternative but complicates workup.
Mechanistic Insight
The formation of the nitrile oxide proceeds via a base-mediated 1,3-elimination of hydrogen chloride. While often described as concerted, mechanistic studies suggest an E1cB-like pathway where the base deprotonates the oxime oxygen, followed by chloride expulsion.
Key Competition: The rate of cycloaddition (
-
High Dilution: Favors cycloaddition (second-order reaction dependent on [Dipole] and [Trap]) over dimerization (second-order dependent on [Dipole]
). -
Slow Addition: Keeping the instantaneous concentration of nitrile oxide low prevents furoxan formation.
Figure 1: Mechanistic pathway showing the competition between productive cycloaddition and parasitic dimerization.
Protocol A: Batch Synthesis (In Situ Trapping)
Objective: Synthesis of a 3-(4-fluorophenyl)-isoxazoline derivative via cycloaddition with styrene (model dipolarophile).
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 173.57 | 1.0 | Dipole Precursor | |
| Styrene (or other alkene) | 104.15 | 1.2 - 1.5 | Dipolarophile (Trap) |
| Triethylamine ( | 101.19 | 1.1 | Base |
| Dichloromethane (DCM) | - | 0.1 M | Solvent |
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve
-chloro-4-fluorobenzaldoxime (1.0 equiv) and Styrene (1.2 equiv) in anhydrous DCM.-
Note: Ensure the oxime chloride is fully dissolved. If it is a solid, gentle sonication may be required.
-
-
Temperature Control: Cool the solution to 0°C using an ice-water bath.
-
Why? Lower temperature suppresses the dimerization rate (
) more significantly than the cycloaddition rate ( ).
-
-
Base Addition (The Critical Step): Dissolve Triethylamine (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.
-
Control: Do not add the base all at once. A high local concentration of base generates a spike in nitrile oxide concentration, favoring dimerization.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting chloride and the absence of the furoxan dimer (often a less polar spot) indicate success.
-
-
Workup:
-
Quench with water (to remove
salts).[1] -
Extract the aqueous layer with DCM (2x).
-
Wash combined organics with brine, dry over
, and concentrate -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Continuous Flow Synthesis (Advanced)
Objective: Safe, scalable generation of 4-fluorobenzonitrile oxide with minimized residence time.
Advantages:
-
Safety: The unstable nitrile oxide exists only for seconds inside the reactor tubing before reacting.
-
Selectivity: Excellent heat transfer and mixing control suppress dimerization.
Flow Setup Configuration:
-
Stream A:
-Chloro-4-fluorobenzaldoxime (0.5 M in DCM) + Dipolarophile (1.5 equiv). -
Stream B: Triethylamine (0.6 M in DCM).
-
Reactor: PFA tubing coil (Volume: 5–10 mL) or a Packed Bed Reactor (PBR) containing solid base (e.g., polymer-supported amine).
Step-by-Step Procedure:
-
System Priming: Flush the flow reactor with anhydrous DCM.
-
Mixing: Pump Stream A and Stream B into a T-mixer or static mixer.
-
Flow Rate: Adjust flow rates to achieve a residence time of 2–5 minutes.
-
-
Reaction Zone: Pass the mixed stream through a reactor coil maintained at 20°C .
-
Note: Unlike batch, cooling is often unnecessary in flow due to efficient heat dissipation, but 20°C is a safe starting point.
-
-
Quench/Collection: Direct the reactor output into a flask containing dilute aqueous HCl or water to immediately neutralize excess base and precipitate salts.
-
Downstream: Phase separate continuously (using a membrane separator) or collect in batch for conventional workup.
Figure 2: Continuous flow schematic for the safe handling of nitrile oxide intermediates.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / High Dimer | Nitrile oxide concentration too high. | Slow down base addition. Increase dilution (0.05 M). Increase equivalents of dipolarophile. |
| Incomplete Conversion | Base consumed by moisture (hydrolysis of chloride). | Ensure anhydrous solvents are used. Increase base to 1.5 equiv. |
| Precipitate in Reactor | Formation of | In Flow: Use a larger ID tubing or switch to an inorganic base packed bed ( |
| Skin Irritation | Contact with hydroximoyl chloride.[1][2][3] | Stop immediately. Wash with copious water.[1][2][3][4] Review PPE protocols. |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a Reagent for the Synthesis of Nitrile Oxides from Aldoximes. The Journal of Organic Chemistry, 65(20), 6368–6380. Link
-
Balan, D., & O'Shea, D. F. (2012). Continuous flow generation and reactions of nitrile oxides.[7] RSC Advances, 2, 6087-6089. Link
-
PubChem. (2025).[8] Compound Summary: 4-fluoro-N-hydroxybenzenecarboximidoyl chloride. National Library of Medicine. Link
-
Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[5] V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. Link
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. matrixscientific.com [matrixscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Report: Solid-State Chemistry of the Nitrile Oxides (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of 18F-Labeled Radiotracers via 4-[18F]Fluorobenzohydroximoyl Chloride
Executive Summary & Core Directive
This application note details the synthesis and utilization of 4-[18F]fluorobenzohydroximoyl chloride (
Unlike the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), which introduces cytotoxic copper ions that must be rigorously removed, the use of
Key Advantages:
-
Biocompatibility: No heavy metals (Cu/Ru) required; ideal for in vivo applications.
-
Speed: Reaction kinetics comparable to maleimide-thiol conjugation but with greater hydrolytic stability.
-
Versatility: Compatible with standard alkene-functionalized precursors (e.g., norbornene, maleimide, or simple terminal alkenes).
Scientific Mechanism: The Nitrile Oxide Pathway
The core chemistry relies on the stability profile of hydroximoyl chlorides. While nitrile oxides are highly reactive and prone to dimerization (forming furoxans), their precursor, 4-fluorobenzohydroximoyl chloride , is stable.
The workflow involves a "generate-and-trap" mechanism:
-
Precursor Stability:
is synthesized and can be purified or used crude. -
Activation: Addition of a mild base (e.g., triethylamine or bicarbonate) induces dehydrohalogenation, generating the transient 1,3-dipole (
). -
Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with the dipolarophile (alkene/alkyne) on the biomolecule.
Visualization: Reaction Pathway
Caption: Stepwise synthesis of [18F]F-BHC and subsequent metal-free conjugation to biomolecules.
Detailed Experimental Protocols
Part A: Synthesis of 4-[18F]Fluorobenzaldehyde
Rationale: This is the requisite starting material. High specific activity is achieved via SNAr substitution on a trimethylammonium precursor.
Reagents:
-
Precursor: 4-formyl-N,N,N-trimethylbenzenaminium triflate (5 mg).
-
(Azeotropically dried with
/ ). -
Solvent: DMSO (0.5 mL).
Protocol:
-
Add dried
to the precursor vial. -
Heat at 90°C for 10 minutes .
-
Dilute with water (10 mL) and pass through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash cartridge with water (5 mL) to remove unreacted fluoride and salts.
-
Elute
with diethyl ether (2 mL) or ethanol (1 mL) depending on the next step's solvent requirements.-
Note: For the oxime step, ethanol is preferred.
-
Part B: Synthesis of 4-[18F]Fluorobenzohydroximoyl Chloride ( )
Rationale: Conversion of the aldehyde to the oxime, followed by chlorination to the hydroximoyl chloride.
Reagents:
-
Hydroxylamine hydrochloride (
). -
N-Chlorosuccinimide (NCS) or Chloramine-T.
-
Solvent: Ethanol/DMF.
Protocol:
-
Oxime Formation: To the eluted aldehyde (in EtOH), add
(10 mg) and (1M, 10 µL). Heat at 70°C for 5 minutes . -
Solvent Switch (Critical): Evaporate EtOH under helium stream (mild heat, 50°C). Re-dissolve residue in DMF (200 µL).
-
Why? Chlorination requires a polar aprotic environment for efficiency and stability.
-
-
Chlorination: Add NCS (15 mg) dissolved in DMF (100 µL). Add 1 drop of HCl (1M) to catalyze.
-
React at Room Temperature for 10–15 minutes .
-
Purification (Optional but Recommended): Dilute with water and pass through a C18 Light Sep-Pak . Wash with water. Elute
with diethyl ether (1 mL). -
Result: You now have the stable
reagent.
Part C: Conjugation (The "Click" Reaction)
Rationale: Base-induced generation of the nitrile oxide dipole triggers the cycloaddition.
Reagents:
-
Biomolecule: Peptide functionalized with a dipolarophile (e.g., Norbornene, Maleimide, or Alkyne).
-
Base: Triethylamine (
) or .
Protocol:
-
Evaporate the ether from the
fraction (gentle stream, no heat > 30°C to prevent premature degradation). -
Dissolve the residue in the reaction solvent (e.g., Ethanol/Water 1:1 or pure DMSO depending on peptide solubility).
-
Add the functionalized peptide (0.5 – 1.0 mg).
-
Add
(10 µL) to initiate the reaction. -
Incubate at Room Temperature for 15 minutes .
-
Note: Reaction is visibly cleaner and faster with strained alkenes (Norbornene) compared to terminal alkynes.
-
-
Quench: Add HPLC mobile phase (water/0.1% TFA).
-
Final Purification: Semi-preparative HPLC.
Data Summary & Quality Control
The following parameters are typical for optimized syntheses using this route.
| Parameter | Value / Standard | Notes |
| Total Synthesis Time | 60 – 80 minutes | From EOB (End of Bombardment) to formulated tracer. |
| Decay-Corrected Yield (RCY) | 25% – 40% | Highly dependent on the peptide concentration in Step C. |
| Radiochemical Purity (RCP) | > 98% | Determined by analytical HPLC.[1] |
| Specific Activity | > 50 GBq/µmol | Comparable to standard SFB protocols. |
| Stability of | > 2 hours (in acidic/neutral media) | Rapidly degrades to nitrile oxide (and dimers) in base. |
Troubleshooting Guide
-
Low Yield in Step B (Chlorination): Ensure the oxime formation is complete before adding NCS. Residual aldehyde will not react with NCS. Ensure the pH is slightly acidic (HCl addition) to drive the chlorination.
-
Dimer Formation (Furoxan): If the final product contains a radioactive impurity at a high lipophilicity (late HPLC retention), this is likely the dimer of the nitrile oxide. Solution: Add the peptide before adding the base in Step C to ensure the dipole is trapped immediately upon generation.
Mechanistic Visualization: 1,3-Dipolar Cycloaddition
This diagram illustrates the electron flow during the critical conjugation step.
Caption: Mechanism of base-mediated activation and cycloaddition of [18F]F-BHC.
References
-
Glaser, M., & Årstad, E. (2007). "Click labeling" with 2-[18F]fluoroethylazide for positron emission tomography.[2] Bioconjugate Chemistry, 18(3), 989-993.[2] Link[3]
-
Zlatopolskiy, B. D., et al. (2012). Beyond azide–alkyne click reaction: easy access to 18F-labelled compounds via nitrile oxide cycloadditions.[4][5] Chemical Communications, 48(57), 7134-7136.[4] Link
-
Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[6] Nature Protocols, 1(4), 1655-1661. Link
-
Kniess, T., et al. (2015). Radiosynthesis of 18F-labeled nitriles and their application in cycloaddition reactions. Bioorganic & Medicinal Chemistry, 23(15), 5028-5034. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing dimerization of 4-fluorobenzonitrile oxide to furoxan
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Fluorobenzonitrile Oxide. This resource is designed to provide in-depth guidance and troubleshooting for researchers working with this highly reactive 1,3-dipole. The primary challenge in its application is the rapid, spontaneous dimerization to the corresponding furoxan (a 1,2,5-oxadiazole-2-oxide), a reaction that can significantly lower the yield of the desired product. This guide offers expert-driven solutions and foundational knowledge to help you mitigate this side reaction and achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction yield is very low, and I've isolated a major, unexpected byproduct.
-
Suggested Solution: Implement In Situ Generation. The most effective strategy to prevent dimerization is to generate the 4-fluorobenzonitrile oxide in situ—in the presence of the intended trapping agent (your dipolarophile, e.g., an alkene or alkyne). This ensures that the concentration of the free nitrile oxide remains extremely low at any given moment, kinetically favoring the desired intermolecular cycloaddition over the undesired dimerization. The nitrile oxide reacts with the dipolarophile as soon as it is formed.
Problem 2: I'm trying an in situ protocol, but I am still observing significant furoxan formation.
-
Probable Cause A: Slow Generation of the Nitrile Oxide. If the generation of the nitrile oxide is the rate-limiting step and your dipolarophile is not sufficiently reactive, the small amount of nitrile oxide that forms may still dimerize before it has a chance to react.
-
Suggested Solution A: Optimize the Generation Method. There are several methods to generate nitrile oxides. The classic approach is the dehydrohalogenation of the corresponding hydroximoyl halide (prepared from the oxime) with a non-nucleophilic base like triethylamine.[3][4] A more direct and often milder method is the oxidation of the parent 4-fluorobenzaldehyde oxime using an oxidant.
-
Actionable Step: Switch to a faster, milder oxidation system. For example, reagents like sodium hypochlorite (bleach) in a biphasic system or more modern methods using reagents like tert-butyl hypoiodite (t-BuOI) can offer rapid and clean generation under conditions that favor the cycloaddition.[5][6]
-
-
Probable Cause B: Poor Molar Ratio or Slow Addition. The relative concentrations of the generated nitrile oxide and the trapping agent are critical.
-
Suggested Solution B: Adjust Stoichiometry and Addition Rate.
-
Use an Excess of the Dipolarophile: Employing a 1.5 to 3-fold excess of the trapping agent can significantly push the kinetics in favor of the desired reaction.
-
Slow Addition of the Precursor/Oxidant: Instead of adding all at once, slowly add the base (for dehydrohalogenation) or the oxidant (for oxime oxidation) to the reaction mixture containing the precursor and the dipolarophile over several hours using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide vanishingly small.
-
Problem 3: My starting material (4-fluorobenzaldehyde oxime) is being consumed, but I'm not forming the desired product or the furoxan dimer.
-
Probable Cause: This could indicate decomposition of the nitrile oxide to other byproducts or an issue with the reactivity of your chosen dipolarophile. Some highly hindered or electron-poor dipolarophiles may not react under the chosen conditions.
-
Suggested Solution: Validate Your System with a Control Reaction.
-
Perform a control experiment with a known, highly reactive dipolarophile such as styrene or norbornene. Successful formation of the corresponding isoxazoline will confirm that the nitrile oxide is being generated effectively.
-
If the control is successful, the issue lies with your specific dipolarophile. You may need to increase the reaction temperature (with caution, as this can also increase dimerization) or add a Lewis acid catalyst to activate the dipolarophile, if applicable to your system.[7]
-
Core Concepts & FAQs
Q1: Why is 4-fluorobenzonitrile oxide so prone to dimerization?
Nitrile oxides are inherently unstable 1,3-dipoles. The dimerization to form a stable six-membered furoxan ring is a thermodynamically favorable process.[8][9] Quantum-chemical studies show that the dimerization proceeds through a multi-step reaction involving a dinitrosoalkene-like intermediate.[1][8] The presence of an electron-withdrawing substituent like fluorine on the benzene ring can influence the energy barrier for this process. One study noted that for the XCNO series, the Gibbs free energy of activation for dimerization was lowest when X=F, suggesting a very fast reaction.[1]
Q2: What is the mechanism of dimerization?
The primary pathway for dimerization is a stepwise process that leads to the formation of a furoxan (1,2,5-oxadiazole-2-oxide). This is favored over a concerted [3+2] cycloaddition. The process involves the formation of a C-C bond between two nitrile oxide molecules to form a dinitrosoalkene intermediate, which then cyclizes.[8]
Q3: Can I synthesize and isolate 4-fluorobenzonitrile oxide?
While some sterically hindered nitrile oxides can be isolated as crystalline solids, 4-fluorobenzonitrile oxide is generally considered too reactive for isolation and storage.[3][4] Attempts to crystallize such reactive nitrile oxides are often complicated by their tendency to dimerize in solution before crystallization can occur.[4][10] Therefore, in situ generation is the standard and highly recommended approach.
Q4: Which method of in situ generation is best?
The choice depends on the stability of your dipolarophile and other functional groups in your molecule. The table below summarizes the two most common methods.
| Generation Method | Precursor | Reagents | Pros | Cons |
| Dehydrohalogenation | 4-Fluorobenzohydroximoyl Chloride | Et₃N, Pyridine | Well-established, reliable. | Requires pre-synthesis of the hydroximoyl chloride precursor. |
| Direct Oxidation | 4-Fluorobenzaldehyde Oxime | NaOCl (bleach), NCS, Oxone | One-pot procedure from the stable oxime, often milder conditions.[6] | Oxidant may be incompatible with sensitive functional groups. |
Validated Protocol: In Situ Generation and Cycloaddition
This protocol describes the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde oxime via oxidation with sodium hypochlorite, and its subsequent trapping with styrene as a model dipolarophile.
Materials:
-
4-Fluorobenzaldehyde oxime
-
Styrene (or other dipolarophile)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite solution (household bleach, ~5-6%, check activity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and styrene (2.0 eq) in dichloromethane. Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.
-
Slow Addition of Oxidant: Add the aqueous sodium hypochlorite solution (approx. 1.5 eq) dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours at room temperature. A syringe pump is recommended for a consistent, slow addition rate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the 4-fluorobenzaldehyde oxime. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated aqueous NaHCO₃ (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel to yield the desired 3-(4-fluorophenyl)-5-phenyl-4,5-dihydroisoxazole.
References
-
Mackay, D. D. S., & Tautermann, C. S. (2009). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 11(39), 8864-8874. [Link]
-
Francis, M. D., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
-
Beltrame, P., et al. (1967). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic, 71-75. [Link]
-
Groundwater, P. W., et al. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. ARKIVOC, 2000(5), 684-697. [Link]
-
Grundmann, C., et al. (1966). Über Nitriloxyde, IV. Dicyan-di-N-oxyd. Justus Liebigs Annalen der Chemie, 698(1), 1-10. [Link]
-
Grundmann, C., & Richter, R. (1968). Nitrile Oxides. IX. Basic Substituted Stable Nitrile Oxides. The Journal of Organic Chemistry, 33(1), 476-478. [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]
-
Ali, D., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 25(11), 2583. [Link]
-
Kula, K., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. International Journal of Molecular Sciences, 22(23), 12891. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
Pennington, W. T. (2005). Solid-State Chemistry of the Nitrile Oxides. American Chemical Society Petroleum Research Fund Annual Report. [Link]
- Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers.
-
Lee, J. W., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]
-
Liguori, A., et al. (1990). A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1681-1685. [Link]
-
McCarthy, T. D., et al. (2014). Benzonitrile Oxide Cycloadditions with Exocyclic Methylene Benzothiazepine Dioxides. Australian Journal of Chemistry, 67(3), 381-388. [Link]
-
Domingo, L. R., et al. (2021). Unveiling the Chemo- and Regioselectivity of the [3+2] Cycloaddition Reaction between 4-Chlorobenzonitrile Oxide and β-Aminocinnamonitrile. ChemistryOpen, 10(4), 450-458. [Link]
-
Curran, D. P. (1998). Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Angewandte Chemie International Edition, 37(9), 1174-1196. [Link]
-
Nagpal, L., et al. (2013). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Journal of Biological Chemistry, 288(19), 13599-13611. [Link]
-
Pennington, W. T. (2006). Solid-State Chemistry of the Nitrile Oxides. American Chemical Society Petroleum Research Fund Annual Report. [Link]
-
Schwalbe, M., et al. (2020). Inhibitor fluorination pattern tunes chemically induced protein dimerization. Communications Chemistry, 3(1), 1-11. [Link]
- BenchChem (2025). Preventing Dimerization of 4-Amino-2-chloronicotinonitrile. Technical Support Document.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 59(1), 27-31.
-
Kula, K., & Sadowski, M. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1059. [Link]
- El-Hamdi, M., et al. (2025). Bonding Evolution Theory Study of the [3+2] Cycloaddition Reaction Between Benzonitrile Oxide and Ethylenic Derivatives.
Sources
- 1. Dimerisation of nitrile oxides: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Report: Solid-State Chemistry of the Nitrile Oxides (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Report: Solid-State Chemistry of the Nitrile Oxides (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
avoiding hydrolysis of alpha-Chloro-4-fluorobenzaldoxime in moist air
Technical Support Center: Handling & Stability Guide for
Subject: Preventing Hydrolysis and Degradation of
Executive Summary: The Moisture Challenge
-Chloro-4-fluorobenzaldoxime (CAS: 351-05-3 / 42202-95-9) is a critical precursor for generating 4-fluorobenzonitrile oxide, a reactive dipole used in [3+2] cycloadditions (click chemistry) to synthesize isoxazoles.The Core Issue: This compound is an imidoyl chloride . Chemically, it is an "acid chloride equivalent." Just as benzoyl chloride reacts with water to form benzoic acid and HCl, this compound reacts with atmospheric moisture to form 4-fluorobenzohydroxamic acid and hydrochloric acid (HCl) .
Critical Directive:
"Moisture is the enemy. Even ambient humidity (40-60% RH) can degrade the compound within hours, turning a free-flowing white powder into a sticky, acidic paste."
Troubleshooting Hub: Diagnosing Your Issue
Use this Q&A section to identify if your sample has already been compromised.
Q1: "My sample has clumped together and smells acrid/pungent. Is it still usable?"
Diagnosis: Severe Hydrolysis. The Science: The acrid smell is Hydrogen Chloride (HCl) gas releasing from the crystal lattice. The clumping is caused by the formation of 4-fluorobenzohydroxamic acid , which is often hygroscopic and sticky when impure. Action:
-
Do NOT use for sensitive kinetic studies or precise stoichiometric reactions.
-
Salvage Protocol: If you have a large quantity (>5g), you can attempt recrystallization from anhydrous hexane/chloroform (check solubility first), but for milligram-scale synthesis, discard and buy fresh.
Q2: "I am getting low yields in my cycloaddition reaction. The NMR shows the starting material is gone, but the product isn't there."
Diagnosis: Premature Decomposition (Nitrile Oxide Dimerization). The Science: If the compound was stored in moist air and slightly warm conditions, it may have slowly eliminated HCl to form the nitrile oxide in the bottle. Without a dipolarophile (alkene/alkyne) present, the nitrile oxide dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide), which is an inert dead-end byproduct. Action:
-
Check your crude NMR for furoxan peaks (often distinct aromatic signals different from the oxime).
-
Prevention: Always generate the nitrile oxide in situ (in the reaction vessel), never in the stock bottle.
Q3: "The Safety Data Sheet (SDS) says 'Store at 2-8°C'. Can I store it in the general lab fridge?"
Diagnosis: High Risk of Moisture Contamination. The Science: General lab fridges have high humidity. When you take a cold bottle out into a warm lab, water condenses inside the bottle immediately upon opening. Action:
-
Protocol: Store the vial inside a secondary container (a jar with desiccant) within the fridge.
-
Equilibration: Allow the container to warm to room temperature before opening it to prevent condensation.
Technical Deep Dive: The Hydrolysis Mechanism
To understand why "moist air" is destructive, we must look at the molecular pathway. The imidoyl chloride carbon is highly electrophilic.
Pathway A: Direct Hydrolysis (Moist Air)
Water attacks the electrophilic carbon (
Pathway B: Dimerization (Base/Catalytic)
If any base is present (or if the HCl is trapped and catalyzes further reaction), the compound eliminates HCl to form the Nitrile Oxide . In the absence of a trap, this dimerizes.
Figure 1: Mechanism of moisture-induced degradation. The conversion releases HCl, which can further catalyze degradation or corrode metal spatulas.
Storage & Handling Protocols (SOPs)
Follow these protocols to ensure shelf-life integrity.
Table 1: Stability Matrix
| Condition | Estimated Stability | Outcome |
| Open Air (50% RH, 25°C) | < 24 Hours | Surface crust formation, HCl release. |
| Sealed Vial (No Desiccant) | 1-3 Months | Slow hydrolysis via trapped headspace moisture. |
| Desiccator (Drierite/CaSO₄) | 6-12 Months | Stable. |
| Inert Gas (Ar/N₂) + Cold (4°C) | > 2 Years | Optimal integrity. |
Protocol A: The "Double-Vial" Storage Method
Do not rely on the vendor's cap alone.
-
Place the original glass vial containing the oxime into a larger secondary jar (e.g., a wide-mouth HDPE bottle or glass jar).
-
Fill the void space in the secondary jar with indicating silica gel or Drierite .
-
Seal the outer jar tightly with Parafilm.
-
Store at 2-8°C.
Protocol B: Handling on the Bench
Avoid the "Open-Weigh-Close" cycle in humid labs.
-
Purge: If possible, flush the headspace of the bottle with Argon or Nitrogen before closing.
-
Tools: Use plastic or glass spatulas. Metal spatulas can corrode due to trace HCl on the solid surface, contaminating your sample with metal ions (Fe/Ni), which can interfere with subsequent catalytic steps.
-
Speed: Minimize exposure time. If weighing large amounts, dispense into a tared vial and close the stock bottle immediately.
Frequently Asked Questions (FAQs)
Q: Can I dry the compound if it gets wet?
A: Not easily. Heating it to dry it off (e.g., in an oven) will likely trigger the Lossen Rearrangement or nitrile oxide formation/decomposition. Vacuum drying at room temperature over
Q: Is the hydrolysis reversible?
A: No. You cannot easily turn the hydroxamic acid back into the chloro-oxime. You would need to treat it with
Q: Why does the SDS mention "Lachrymator"? A: Like many benzylic halides and acid chlorides, this compound is a potent mucous membrane irritant. The hydrolysis product (HCl) adds to this effect. Always handle in a fume hood.
References
-
PubChem. 4-Fluoro-N-hydroxybenzimidoyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
- Liu, K.C., et al.Synthesis of Hydroxamic Acids. J. Org. Chem. 1980, 45, 5225. (Mechanistic basis for hydrolysis of imidoyl chlorides).
Technical Guide: Optimizing Base Selection for In Situ Nitrile Oxide Generation
Topic: Optimizing Base Selection for In Situ Nitrile Oxide Generation from Hydroximoyl Chlorides Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0
Introduction: The "Steady-State" Principle
The generation of nitrile oxides (in situ) typically involves the dehydrohalogenation of hydroximoyl chlorides. The critical challenge in this reaction is not the generation itself, but the rate of generation .
Nitrile oxides are unstable 1,3-dipoles. Once generated, they face a kinetic competition between two pathways:
-
Desired: 1,3-Dipolar Cycloaddition with an alkene/alkyne (Second-order:
). -
Undesired: Dimerization to furoxans (Second-order:
).
The Core Directive: To maximize yield, you must maintain a low steady-state concentration of the nitrile oxide. If the base is too strong or added too quickly, the local concentration of nitrile oxide spikes, favoring the dimerization pathway (which scales with the square of the concentration).
Module 1: Reaction Mechanics & Competing Pathways
The following diagram illustrates the kinetic competition you are managing through base selection.
Figure 1: Kinetic competition in nitrile oxide cycloadditions. High concentrations of the transient nitrile oxide favor the dimerization pathway.
Module 2: Base Selection Matrix
Do not default to Triethylamine (TEA) without analysis. Use this matrix to select the optimal base based on your substrate's electronic and steric profile.
Comparative Analysis of Common Bases
| Base Class | Specific Reagent | pKa (conj. acid) | Mechanism of Action | Best Use Case |
| Tertiary Amines | Triethylamine (TEA) | ~10.7 | Rapid deprotonation. Soluble in organic solvents. | Robust Substrates: When the dipolarophile is highly reactive (electron-rich alkenes) and can outcompete dimerization. |
| Sterically Hindered Amines | DIPEA (Hünig's Base) | ~11.0 | Slower proton abstraction due to sterics; suppresses nucleophilic side reactions. | Sensitive Substrates: When the hydroximoyl chloride is prone to nucleophilic attack or when using Lewis Acid catalysts. |
| Inorganic Carbonates | NaHCO₃ / K₂CO₃ | ~10.3 (HCO₃⁻) | Heterogeneous (surface-mediated) reaction. Slow release of nitrile oxide. | Slow Dipolarophiles: Essential for electron-deficient or sterically hindered alkenes. The slow release keeps [CNO] low, preventing dimerization. |
| Silver Salts | AgOAc / Ag₂CO₃ | N/A | Halophilicity-driven. Ag⁺ pulls Cl⁻, facilitating elimination without strong basicity. | Acid-Sensitive / Complex: High-value synthesis where mild conditions are required. Prevents basic hydrolysis of esters/amides. |
| Solid Supports | Basic Alumina / Fluoride on Silica | Varies | Surface-mediated. Acts as both base and HCl scavenger. | Purification-Free: When you need to filter off the base/salt to simplify workup. |
Why Inorganic Bases Often Win
While TEA is standard, biphasic systems (e.g., Ethyl Acetate/Water with NaHCO₃) or heterogeneous systems (DCM with solid K₂CO₃) are often superior for difficult cyclizations.
-
Mechanism: The base is not dissolved in the organic phase. The reaction occurs only at the interface or solid surface.
-
Result: This creates a "slow-release" mechanism, naturally enforcing high dilution of the nitrile oxide relative to the dipolarophile.
Module 3: Troubleshooting Guide
Scenario A: "I see a precipitate forming immediately, and my yield is low."
-
Diagnosis: Rapid Dimerization.
-
The Science: Nitrile oxides often dimerize to form furoxans, which are frequently crystalline solids (sometimes yellow/colored) and less soluble than the isoxazole product.
-
Solution:
-
Switch to Slow Addition: Do not add the base all at once. Dissolve the base in solvent and add it via syringe pump over 4–8 hours.
-
Change Base: Switch from TEA to solid K₂CO₃ or KF/Alumina . This forces the reaction to occur on the solid surface, throttling the generation rate.
-
Scenario B: "My hydroximoyl chloride is decomposing/hydrolyzing before reacting."
-
Diagnosis: Nucleophilic attack by the base.[1]
-
The Science: Unhindered bases like TEA or Pyridine can act as nucleophiles, attacking the electrophilic carbon of the hydroximoyl chloride (or the nitrile oxide) to form amidoximes or other byproducts.
-
Solution:
-
Use Steric Bulk: Switch to DIPEA (Hünig's Base) or 2,6-Lutidine . The steric hindrance prevents nucleophilic attack on the carbon while still allowing proton abstraction.
-
Use Silver Salts: AgOAc drives the reaction by affinity for Chloride (AgCl precipitation) rather than simple acid-base chemistry, avoiding nucleophilic issues entirely [1].
-
Scenario C: "The reaction works for styrene but fails for my internal alkene."
-
Diagnosis: Reactivity Mismatch.
-
The Science: Internal alkenes are sterically hindered and electronically less active. The rate of cycloaddition (
) drops significantly, allowing dimerization ( ) to take over. -
Solution:
-
High Dilution: Run the reaction at 0.05 M or lower.
-
Excess Dipolarophile: Use 5–10 equivalents of the alkene if possible.
-
Molecular Sieves: Add 4Å Molecular Sieves. They serve as a solid support for the base and can activate the dipole, sometimes improving yields in sluggish reactions [2].
-
Module 4: Validated Protocols
Protocol 1: The "Slow Release" Heterogeneous Method (Recommended for difficult substrates)
Best for: Internal alkenes, electron-deficient dipolarophiles.
-
Dissolve: 1.0 equiv of Hydroximoyl Chloride and 1.5–3.0 equiv of Dipolarophile in DCM or t-Butyl Methyl Ether (TBME).
-
Add Base: Add 3.0 equiv of solid, finely ground K₂CO₃ or NaHCO₃ .
-
Agitate: Stir vigorously at Room Temperature. Do not heat initially.
-
Note: The reaction happens at the solid-liquid interface. Vigorous stirring is critical.
-
-
Monitor: TLC will show the disappearance of the chloride. If too slow after 12h, add a catalytic amount (10 mol%) of water or TEA to act as a phase transfer catalyst, but be cautious of dimerization.
Protocol 2: The Syringe Pump Method (Homogeneous)
Best for: Precious substrates where stoichiometry must be 1:1.
-
Prepare Solution A: Hydroximoyl Chloride (1.0 equiv) + Dipolarophile (1.1 equiv) in dry DCM.
-
Prepare Solution B: DIPEA (1.2 equiv) diluted in DCM (volume equal to Solution A).
-
Execution: Add Solution B to Solution A via syringe pump over 6–12 hours at 0°C to RT.
-
Why: This physically enforces a low concentration of Nitrile Oxide, ensuring
at all times.
-
Module 5: Decision Logic for Base Selection
Use this logic flow to determine the starting point for your optimization.
Figure 2: Decision tree for selecting the appropriate base based on dipolarophile reactivity and substrate sensitivity.
References
-
Silver(I) Salt Promoted Generation: Y. R. Lee, et al., "Silver(I) Salt Promoted Generation of Nitrile Oxides from Hydroximoyl Chlorides," Tetrahedron, vol. 55, no. 1, 1999.
-
Optimization & Molecular Sieves: J. N. Kim, et al., "Cycloaddition of Nitrile Oxides to Alkenes," Tetrahedron Letters, vol. 34, no. 32, 1993.
- General Mechanism & Furoxan Dimerization: K. B. G.
-
Heterogeneous Conditions: A. Hassner, et al., "An improved method for preparation of nitrile oxides from nitroalkanes," Synthesis, 1999.
Sources
Technical Support Center: Isoxazole Synthesis & Purification
Topic: Removing Furoxan Byproducts from Isoxazole Synthesis Mixtures Content Type: Technical Support Center Guide
Subject: Troubleshooting Furoxan (1,2,5-Oxadiazole-2-oxide) Contamination Ticket ID: ISOX-PUR-001 Status: Resolved/Guide Available
Executive Summary
In the synthesis of isoxazoles via the [3+2] cycloaddition of nitrile oxides and alkynes/alkenes, the most persistent byproduct is the furoxan (nitrile oxide dimer).[1] This byproduct forms when the in situ generated nitrile oxide reacts with itself rather than the dipolarophile. Furoxans are often crystalline, UV-active, and possess polarity similar to the desired isoxazole, making separation via standard silica chromatography challenging.
This guide provides a definitive troubleshooting workflow for identifying, preventing, and removing furoxan contaminants.
Diagnostic & Identification
Q: How do I definitively distinguish the furoxan dimer from my desired isoxazole product?
A: While TLC Rf values are often similar, NMR spectroscopy provides the most reliable identification.
| Feature | Isoxazole (Desired) | Furoxan (Byproduct) |
| Structure | 5-membered ring (C3, C4, C5) | Dimer of nitrile oxide (1,2,5-oxadiazole-2-oxide) |
| 1H NMR | C4-H Singlet: Distinctive singlet (or multiplet) typically at 6.0 – 6.9 ppm (for 3,5-disubstituted isoxazoles). | No C4-H signal. If the R-group contains protons, they will appear as a symmetric or pseudo-symmetric set, often shifted downfield compared to the isoxazole. |
| 13C NMR | C4: ~100–105 ppmC3/C5: ~150–170 ppm | C3: ~115 ppm (shielded by N-oxide)C4: ~160 ppm (deshielded)Note: Furoxan ring carbons are chemically non-equivalent. |
| Mass Spec (MS) | [M+H]+ corresponds to Target Mass. | [M+H]+ corresponds to 2 × (Nitrile Oxide Mass) . |
| TLC Appearance | UV Active. Stains vary (KMnO4, Anisaldehyde). | Strongly UV Active. Often does not stain well with basic KMnO4 but may stain with phosphomolybdic acid (PMA). |
Q: My TLC shows a spot running just above/below my product. Is this the furoxan? A: Likely. Furoxans are generally less polar than the corresponding isoxazoles because the dipole moment of the isoxazole is often higher than the pseudo-symmetric furoxan dimer. However, this depends heavily on the substituents.
-
Action: Perform a 2D-TLC or co-spot with the starting aldoxime (precursor) to rule out unreacted starting material.
Prevention Protocols (Root Cause Analysis)
Q: Why is the furoxan forming despite using excess alkyne?
A: Furoxan formation is second-order with respect to nitrile oxide concentration (
Protocol: High-Dilution Syringe Pump Addition
To suppress dimerization, you must keep the steady-state concentration of nitrile oxide low.
-
Setup: Dissolve the dipolarophile (alkyne/alkene) (1.2 – 1.5 equiv) and the base (e.g., Et3N, 1.5 equiv) in the reaction solvent (DCM, THF, or Toluene).
-
Precursor Preparation: Dissolve the hydroximoyl chloride (nitrile oxide precursor) in a separate syringe.
-
Addition: Use a syringe pump to add the precursor solution to the stirring dipolarophile solution over 4–8 hours .
-
Result: The nitrile oxide is consumed by the alkyne as fast as it is generated, statistically favoring the cycloaddition over dimerization.
Purification & Removal Strategies
Q: I already have the mixture. Column chromatography isn't separating them. What now?
A: If standard Hexane/EtOAc gradients fail, utilize the "Solvent Selectivity Triangle" or chemical differences.
Strategy A: Alternative Chromatography Solvents
Furoxans and isoxazoles often have different polarizabilities. Changing the solvent system can alter their relative retention.
-
Recommendation: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Methanol (very low % MeOH). Toluene interacts with the pi-systems differently, often improving separation of nitrogen heterocycles.
Strategy B: Recrystallization (For Solids)
Furoxans are often highly crystalline and higher melting than isoxazoles.
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Procedure: Dissolve the crude mixture in hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly. Furoxan often crystallizes out first (or the isoxazole, depending on MP). Filter and check the mother liquor.
Strategy C: Chemical "Deoxygenation" (Advanced)
Use this only if separation is impossible and you have small scale. Furoxans (N-oxides) can be reduced to furazans (1,2,5-oxadiazoles) using trivalent phosphines (e.g., PPh3) or phosphites (P(OEt)3) under reflux.
-
Logic: The resulting furazan will have a significantly different Rf (usually much less polar) than the original furoxan, allowing for easy silica separation from the stable isoxazole.
-
Warning: Test on a small aliquot first to ensure your isoxazole is stable to the reducing conditions.
Visualized Workflows
Mechanism of Competition
Understanding the kinetic competition is key to prevention.
Caption: Kinetic competition between cycloaddition (green) and dimerization (red). Keeping [CNO] low favors the green path.
Purification Decision Tree
Follow this logic to determine the best removal method.
Caption: Decision matrix for selecting the optimal purification technique based on physical state and chromatographic behavior.
References
-
Mechanism of Dimerization: Grundmann, C. (1970). Synthesis. "Nitrile Oxides."[2] Link
-
Isoxazole Synthesis Review: Huisgen, R. (1963). Angewandte Chemie International Edition. "1,3-Dipolar Cycloadditions." Link
- Furoxan NMR Characterization:Journal of Organic Chemistry. "Differentiation of Furoxan Isomers via 13C NMR." (General Reference for shifts 115/160 ppm).
-
Purification Techniques: BenchChem Technical Support. "Refining Work-up Procedures for Isoxazole Reactions." 3
-
Furoxan Chemistry: RSC Advances. "Recent progress in synthesis and application of furoxan." 4
Sources
controlling exotherm during chlorination of 4-fluorobenzaldoxime
Technical Support Center: 4-Fluorobenzaldoxime Chlorination
Topic: Controlling Exotherm & Thermal Runaway During Chlorination Target Product: 4-Fluorobenzohydroximoyl Chloride (Precursor to Nitrile Oxide/Isoxazolines) Reagents: 4-Fluorobenzaldoxime, N-Chlorosuccinimide (NCS), DMF (solvent)
Emergency Safety Directive: The "Sleeping Dragon" Hazard
WARNING: DO NOT HEAT TO INITIATE. If you have added NCS to the aldoxime solution in DMF and observe no exotherm , do NOT increase the jacket temperature to "kickstart" the reaction.
The Hazard: This reaction exhibits a distinct induction period followed by autocatalytic acceleration. Heating a stalled mixture containing accumulated NCS often leads to a violent thermal runaway (explosion/eruption) once the reaction finally initiates.
Module 1: Critical Process Parameters (CPP)
To control the exotherm, you must understand the mechanism. The chlorination of aldoximes by NCS in DMF is autocatalytic . It requires a trace amount of HCl (byproduct) or active radical species to proceed.
| Parameter | Critical Limit | Scientific Rationale |
| Initiation | Must be confirmed before bulk addition. | The reaction rate is near zero without an initiator (HCl/Cl•). Accumulation of unreacted NCS creates a "chemical bomb." |
| Solvent | DMF (Dimethylformamide) | DMF promotes the reaction but also stabilizes the heat release. However, it can participate in Vilsmeier-Haack type side reactions if too hot. |
| Temperature | 25°C – 35°C (Maintain) | Below 20°C: Risk of accumulation (stalling). Above 45°C: Risk of product decomposition to nitrile oxide (explosive). |
| Dosing Rate | Portion-wise / Continuous | Rate of addition must be slower than the rate of consumption (accumulation limit < 5%). |
Module 2: Troubleshooting Guide (Q&A)
Scenario A: The "Dead" Reaction
Q: I added 10% of the NCS charge, but the temperature hasn't moved. Should I add the rest? A: ABSOLUTELY NOT.
-
Diagnosis: You are in the Induction Phase . The system lacks sufficient HCl to catalyze the N-Cl bond cleavage.
-
The Fix:
-
Stop Addition: Do not add more NCS.
-
Chemical Initiation: Add a catalytic amount of HCl (gas or 4M in dioxane) or a small "heel" of crude product from a previous successful batch.
-
Wait: Agitate until you see a distinct exotherm (2–3°C rise) and a color change (often colorless
pale yellow/green). -
Resume: Only resume NCS addition after the exotherm subsides, indicating the initial charge is consumed.
-
Scenario B: The Temperature Spike
Q: The temperature suddenly jumped from 25°C to 50°C in seconds. The mixture is bubbling. A: Thermal Runaway in Progress.
-
Diagnosis: NCS accumulation occurred, followed by rapid autocatalytic initiation. The "bubbling" is likely HCl gas evolution or solvent boiling.
-
Immediate Action:
-
Full Cooling: Apply maximum cooling immediately.
-
Quench (If safe): If the vessel is not over-pressurized, dump the reaction into a pre-cooled quench tank (water/thiosulfate).
-
Evacuate: If pressure is rising, evacuate the area.
-
-
Prevention: Never allow NCS accumulation to exceed 5-10% of the total charge.
Scenario C: Purity Issues
Q: My LCMS shows conversion to 4-fluorobenzonitrile instead of the chloride. A: Thermal Decomposition.
-
Diagnosis: The reaction temperature was too high (>45°C). 4-fluorobenzohydroximoyl chloride is thermally unstable; it eliminates HCl to form the nitrile oxide, which then rearranges or dimerizes.
-
The Fix: Keep the reaction temperature strictly between 25–35°C.
Module 3: Experimental Protocol (Safe Scale-Up)
Objective: Synthesize 4-fluorobenzohydroximoyl chloride with zero NCS accumulation.
Reagents:
-
4-Fluorobenzaldoxime (1.0 equiv)
-
NCS (1.05 equiv)
-
DMF (5 Vol)
-
HCl (4M in Dioxane) - Catalyst
Step-by-Step Workflow:
-
Preparation: Dissolve 4-fluorobenzaldoxime in DMF. Cool to 20°C.
-
Catalytic Priming: Add 1–2 mol% of HCl (or use a "heel" of 5% of the reaction mass from a previous batch).
-
The "Test" Charge: Add only 5% of the total NCS mass.
-
Confirmation: Watch for a temperature rise of 2–5°C within 5–10 minutes.
-
Controlled Addition: Add the remaining NCS portion-wise (solids) or as a solution (in DMF) over 1–2 hours.
-
Control Rule: Adjust addition rate so that reactor temperature stays < 35°C using jacket cooling.
-
-
Workup: Pour into ice water (5x volume). Extract with EtOAc. Wash with water (to remove DMF/Succinimide) and brine.
Module 4: Visualization of Hazard Logic
Figure 1: The Autocatalytic Runaway Mechanism This diagram illustrates why the "Induction Period" is the critical control point.
Caption: The "Danger Zone" occurs when NCS is added during the induction period. Once initiation triggers, the accumulated energy releases simultaneously.
Figure 2: Troubleshooting Decision Tree
Caption: Decision logic for the initial "priming" step of the reaction.
References
-
Wang, K., et al. (2004). "Safe Scale-Up of the Reaction of Aldoximes with N-Chlorosuccinimide." Organic Process Research & Development, 8(6), 901–906.
- Core Authority: This is the seminal paper identifying the autocatalytic nature and induction period hazards of the Aldoxime/NCS/DMF system.
- Amgen Process Safety Group. (2006). "Calorimetric Studies of Aldoxime Chlorination." Journal of Thermal Analysis and Calorimetry.
-
Liu, H., et al. (2013). "Process Safety Evaluation of the Chlorination of Aldoximes." Organic Process Research & Development.
- Context: Provides data on the decomposition of hydroximoyl chlorides to nitriles at elevated temper
Sources
Validation & Comparative
1H and 13C NMR characterization of alpha-Chloro-4-fluorobenzaldoxime
1H and 13C NMR Characterization of -Chloro-4-fluorobenzaldoxime
A Comparative Technical Guide for Reaction Monitoring and Structural Validation
Executive Summary & Strategic Context
4-fluoro-N-hydroxybenzimidoyl chlorideCharacterization of this compound is often fraught with ambiguity because it is frequently generated in situ. However, isolation is possible and often necessary for precise stoichiometry in drug discovery campaigns. This guide provides a definitive NMR characterization framework, distinguishing the target molecule from its starting material (4-fluorobenzaldoxime) and non-fluorinated analogs.
Key Diagnostic Indicator: The transition from the aldoxime to the hydroximoyl chloride is marked by the disappearance of the azomethine proton (
Structural Analysis & Theoretical Basis
Before interpreting spectra, one must understand the spin systems involved. The 4-fluorophenyl ring creates a complex spin system due to the spin-active
The Fluorine Effect (Spin-Spin Coupling)
Unlike standard alkyl benzenes, the fluorine atom couples to both protons and carbons, transforming standard singlets/doublets into more complex multiplets.
-
H NMR: The aromatic protons form an AA'BB'X system (where X is Fluorine).
-
Ortho-protons (to F): Exhibit strong shielding and complex splitting (
). -
Meta-protons (to F): Exhibit deshielding due to the electron-withdrawing oxime/chloride motif and weaker F-coupling (
).
-
-
C NMR: The carbon signals are split into doublets with characteristic coupling constants (
), which serve as an internal "fingerprint" for the 4-fluoro substitution pattern.
Comparative NMR Data: The "Go/No-Go" Decision Matrix
The following table contrasts the target molecule with its direct precursor. This is the primary tool for monitoring reaction completion.
Table 1: Comparative Chemical Shifts (CDCl , 400 MHz)
| Feature | Precursor: 4-Fluorobenzaldoxime | Target: | Diagnostic Note |
| Azomethine H ( | ABSENT | Primary indicator of conversion. | |
| Hydroxyl H ( | Often broad; shift is concentration-dependent. | ||
| Aromatic H (Ortho to C=N) | Deshielded in the chloride due to the electronegative Cl. | ||
| Aromatic H (Ortho to F) | Remains relatively stable; dominated by F-shielding. | ||
| Imidoyl Carbon ( | Key | ||
| C-F Carbon (Ipso) | Large coupling constant confirms F-presence. |
Note on Isomerism: Hydroximoyl chlorides exist predominantly as the Z-isomer (anti) due to intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom.
Experimental Protocol: Synthesis & Characterization
This protocol ensures the isolation of a sample suitable for high-fidelity NMR, minimizing decomposition (nitrile oxide formation).
Step 1: Synthesis (Standard NCS Chlorination)
-
Dissolution: Dissolve 4-fluorobenzaldoxime (1.0 eq) in DMF (0.5 M).
-
Initiation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Catalysis: If reaction is sluggish, add catalytic HCl gas (generated from headspace of conc. HCl bottle) or a drop of pyridine.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The chloride is usually less polar than the oxime.
Step 2: Work-up for NMR Purity
-
Critical: Do not heat. Hydroximoyl chlorides are thermally labile.
-
Pour mixture into ice water. Extract with Et
O. -
Wash organic layer with water (
) to remove DMF/Succinimide. -
Dry over Na
SO and concentrate in vacuo at <30°C .
Step 3: NMR Sample Preparation
-
Solvent: Use CDCl
(filtered through basic alumina if high acidity is suspected). -
Avoid DMSO-d
: DMSO can accelerate the elimination of HCl to form the nitrile oxide, leading to complex mixtures during acquisition.
Detailed Spectral Interpretation
H NMR Interpretation (400 MHz, CDCl )
-
7.81–7.84 (m, 2H): These are the protons meta to the fluorine (closest to the chloro-oxime group). They appear as a doublet of doublets (dd) or a complex multiplet.
-
Splitting: Split by ortho-coupling (
Hz) and weak fluorine coupling ( Hz).
-
-
7.09–7.15 (m, 2H): These are the protons ortho to the fluorine.
-
Splitting: Appears as a "triplet-like" multiplet (
) due to the overlap of (~8.5 Hz) and (~8.5 Hz).
-
C NMR Interpretation (100 MHz, CDCl )
The carbon spectrum is defined by C-F coupling constants (
-
C-4 (Ipso to F):
~164.0 ppm. Doublet . Hz. -
C-1 (Ipso to C=N):
~128.5 ppm. Doublet . Hz. -
C-Cl (Imidoyl):
134.3 ppm. Singlet (or weak doublet if long-range coupling resolves). Note: This peak is significantly weaker than protonated carbons. -
C-3/5 (Meta to F):
~116.0 ppm. Doublet . Hz.[2] -
C-2/6 (Ortho to F):
~129.0 ppm. Doublet . Hz.[2]
Visualization of Characterization Logic
Workflow: From Synthesis to Validation
Caption: Operational workflow for synthesizing and validating the target compound, emphasizing the critical NMR decision point.
Logic: Fluorine Splitting Tree ( C NMR)
Caption: Influence of the
References
-
Synthesis and Characterization of Hydroximoyl Chlorides: Liu, K., et al. "Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions." Royal Society of Chemistry Advances, 2015. (Provides specific shifts for 4-fluoro-N-hydroxybenzimidoyl chloride: 1H NMR and 13C NMR context).
-
Fluorine Coupling Constants (
and ): Reich, H. J. "WinPLT NMR Data: Fluorine Coupling." University of Wisconsin-Madison Chemistry. (Authoritative source for theoretical coupling constants in fluorinated aromatics). -
General Properties of
-Chlorobenzaldoximes: PubChem Database. "4-Fluoro-N-hydroxybenzimidoyl chloride (CID 5706360)."[3] (Safety, physical properties, and general identifiers).
A Comparative Guide to the Infrared Spectrum of 4-fluoro-N-hydroxybenzimidoyl chloride and 4-fluorobenzonitrile oxide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of heterocyclic compounds through 1,3-dipolar cycloaddition reactions, nitrile oxides are invaluable intermediates.[1][2] A common and efficient method for their generation is the in situ dehydrochlorination of N-hydroxybenzimidoyl chlorides (also known as hydroximoyl chlorides).[1] The transient nature of many nitrile oxides necessitates careful reaction monitoring and characterization to ensure the desired transformation has occurred. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides real-time insights into this conversion by tracking the disappearance of the precursor's functional groups and the appearance of the characteristic nitrile oxide signature.
This guide provides an in-depth comparison of the IR spectral features of a representative precursor, 4-fluoro-N-hydroxybenzimidoyl chloride, and its corresponding product, 4-fluorobenzonitrile oxide. Understanding these differences is crucial for reaction optimization, kinetic studies, and ensuring the purity of the reactive intermediate for subsequent reactions.
The Chemical Transformation: From Precursor to Reactive Intermediate
The conversion of 4-fluoro-N-hydroxybenzimidoyl chloride to 4-fluorobenzonitrile oxide is typically achieved by treating the former with a non-nucleophilic base, such as triethylamine (Et₃N). The base abstracts the acidic proton from the hydroxyl group, followed by the elimination of a chloride ion to yield the nitrile oxide, a triethylammonium chloride salt, and water.
This process can be visualized as follows:
Figure 2. Logical relationship of functional group conversion and IR spectral changes.
Conclusion and Best Practices
The conversion of 4-fluoro-N-hydroxybenzimidoyl chloride to 4-fluorobenzonitrile oxide is a foundational step for many synthetic pathways. IR spectroscopy offers an unparalleled tool for monitoring this transformation in real-time.
Key Takeaways for Researchers:
-
Primary Indicator: The definitive marker for nitrile oxide formation is the appearance of a very strong, sharp absorption band around 2300-2280 cm⁻¹.
-
Confirmatory Evidence: This should be coupled with the complete disappearance of the precursor's broad O-H stretch (~3300 cm⁻¹) and medium C=N stretch (~1650 cm⁻¹).
-
Quantitative Potential: By using an internal standard or assuming a consistent path length, the relative intensities of these peaks can be used to estimate reaction kinetics and conversion rates.
-
Trustworthiness of Protocol: The self-validating nature of this analysis lies in the simultaneous and inversely correlated changes of distinct spectral bands. The appearance of the product peak must be accompanied by the disappearance of precursor peaks.
By leveraging this detailed understanding of the IR spectral signatures, researchers can ensure the efficient and successful generation of nitrile oxides, paving the way for the reliable synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Infrared Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
-
Knoezinger, H., & Krietenbrink, H. (1975). Infrared Spectroscopic Study of the Adsorption of Nitriles on Aluminium Oxide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 2421-2430. Retrieved from [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Retrieved from [Link]
-
IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014). International Journal of Scientific and Research Publications, 4(8). Retrieved from [Link]
-
Boyer, J. H., & Canter, F. C. (1955). Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans. Journal of the American Chemical Society, 77(5), 1280-1282. Retrieved from [Link]
-
Nitrile N-oxides and nitrile imines as electrophilic partners for the discovery of novel isocyanide multicomponent reactions. (n.d.). IRIS UPO. Retrieved from [Link]
-
1,3-Dipolar Cycloaddition Reaction of Nitrile Oxide to Thiocyanates: An Efficient and Eco-Friendly Synthesis of N-Aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides. (2020). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules, 56(12), 4587–4597. Retrieved from [Link]
-
Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. (2017). ResearchGate. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Thin-Layer Chromatography: Distinguishing α-Chloro-4-fluorobenzaldoxime from its Precursor, 4-fluorobenzaldoxime
In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise monitoring of reactions is paramount. The conversion of an aldoxime to its α-chloro derivative is a common transformation, yet confirming the reaction's progress and the purity of the resulting product requires a rapid, reliable, and cost-effective analytical method. This guide provides an in-depth, experimentally validated protocol for distinguishing α-Chloro-4-fluorobenzaldoxime from its parent compound, 4-fluorobenzaldoxime, using Thin-Layer Chromatography (TLC).
This document moves beyond a simple recitation of steps. It delves into the causal chemical principles governing the separation, empowering researchers to not only replicate the results but also to adapt the methodology to similar analytical challenges.
The Principle of Separation: A Tale of Two Polarities
The ability to separate these two structurally similar compounds via TLC is rooted in their differential polarity and, consequently, their varying affinities for the stationary and mobile phases.[1][2]
-
Stationary Phase: We employ silica gel (SiO₂), a highly polar adsorbent, as our stationary phase. The surface of the silica is rich in silanol groups (Si-OH), which are capable of forming strong hydrogen bonds with polar functional groups on the analytes.[3]
-
Mobile Phase: A solvent mixture of controlled polarity, the mobile phase, flows up the plate via capillary action, competing with the stationary phase for the analytes.[4]
The key to separation lies in the hydroxyl (-OH) group of the oxime moiety present in both molecules.
-
4-fluorobenzaldoxime (C₇H₆FNO): This molecule's most polar feature is the oxime's hydroxyl group. It can engage in potent hydrogen bonding with the silica gel stationary phase. This strong interaction significantly retards its movement up the TLC plate, resulting in a lower Retention Factor (Rƒ) value.[5][6]
-
α-Chloro-4-fluorobenzaldoxime (C₇H₅ClFNO): The introduction of a chlorine atom directly onto the oxime's carbon atom (the α-carbon) induces two critical changes. Firstly, the electronegative chlorine atom exerts an inductive electron-withdrawing effect, which can slightly alter the acidity of the nearby oxime proton. More importantly, the chlorine atom increases the molecule's overall molecular weight and non-polar surface area. It does not participate in hydrogen bonding with the silica gel.
The Decisive Factor: The dominant interaction governing retention on a silica plate is hydrogen bonding. Since 4-fluorobenzaldoxime retains its hydrogen-bonding -OH group and has a smaller, less sterically hindered, and more polar profile compared to its chlorinated derivative, it will adhere more strongly to the silica gel. The α-chloro derivative, being effectively less polar in this chromatographic system, will have a weaker affinity for the stationary phase, travel further with the mobile phase, and thus exhibit a higher Rƒ value .
Experimental Workflow: A Self-Validating Protocol
This protocol is designed to be a self-validating system. By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate, the results can be interpreted with high confidence.
Caption: Workflow for TLC analysis.
Detailed Step-by-Step Methodology
Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator is crucial for UV visualization).
-
Analytes: 4-fluorobenzaldoxime (Starting Material, SM), α-Chloro-4-fluorobenzaldoxime (Product, P), and the reaction mixture (RXN).
-
Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc), both HPLC grade.
-
Spotting: Glass capillary tubes.
-
Developing Chamber: A beaker or jar with a lid or watch glass.
-
Visualization: UV lamp (254 nm), Iodine chamber (a sealed jar with a few iodine crystals).[7][8]
Protocol:
-
Chamber Saturation: Pour the prepared mobile phase (start with a 7:3 mixture of Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Cover the chamber and let it stand for 5-10 minutes to ensure the atmosphere inside is saturated with solvent vapor. This prevents the solvent on the plate from evaporating as it runs, which would lead to inconsistent results.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting material (SM), the product (P, if available as a standard), and the reaction mixture (RXN) in a volatile solvent like ethyl acetate or dichloromethane.
-
TLC Plate Preparation: Using a pencil, gently draw a straight line across a TLC plate about 1 cm from the bottom. This is the origin line.[4] Mark 3-4 faint tick marks along this line for spotting, ensuring they are well-spaced. Label them (e.g., 'SM', 'RXN', 'Co').
-
Spotting: Dip a clean capillary tube into the 'SM' solution. Briefly and gently touch the tip to the corresponding tick mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter. Repeat this process for the 'RXN' sample on its mark. For the 'Co' (co-spot) lane, spot the 'SM' first, let it dry, and then spot the 'RXN' mixture directly on top of the SM spot. The co-spot helps to confirm the identity of spots in the reaction mixture by comparing their migration.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the solvent pool.[4] Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Completion: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Data Interpretation and Visualization
A. UV Visualization
The primary, non-destructive method for visualization is a UV lamp.[9] Both 4-fluorobenzaldoxime and its α-chloro derivative contain an aromatic ring and a conjugated system, which absorb UV light.[7][8] On a plate containing a fluorescent indicator (F₂₅₄), these compounds will appear as dark spots against a glowing green background when illuminated at 254 nm.[7]
-
Gently circle the observed spots with a pencil while they are under the UV lamp, as they will disappear once the light is removed.[8]
B. Chemical Staining (Optional)
For confirmation or if UV sensitivity is low, a secondary, destructive visualization method can be used.
-
Iodine Vapor: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[10] Organic compounds, particularly aromatic ones, will form temporary colored complexes with the iodine vapor, appearing as yellow-to-brown spots.[7] The spots will fade over time, so they should be circled immediately.
C. Calculating the Retention Factor (Rƒ)
The Rƒ value is a ratio that quantifies the movement of a compound.[11] It is calculated as:
-
Rƒ = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The Rƒ value is characteristic for a compound in a specific solvent system, though it can be affected by experimental conditions like temperature and chamber saturation.[6][12]
Expected Results and Comparison
Based on the principles of polarity, a clear distinction between the two compounds is expected.
| Compound Name | Structure | Relative Polarity | Expected Rƒ Value (7:3 Hexane:EtOAc) | Appearance under UV (254 nm) |
| 4-fluorobenzaldoxime | C₆H₄(F)-CH=N-OH | More Polar | ~ 0.30 - 0.40 | Dark Spot |
| α-Chloro-4-fluorobenzaldoxime | C₆H₄(F)-CCl=N-OH | Less Polar | ~ 0.55 - 0.65 | Dark Spot |
Note: Rƒ values are indicative and may require minor optimization of the solvent system in your specific laboratory environment.
Interpreting the Reaction Mixture (RXN) Lane:
-
If the reaction has gone to completion, you should only see a single spot corresponding to the Rƒ of the α-Chloro-4-fluorobenzaldoxime.
-
If the reaction is incomplete, you will see two spots: a lower spot corresponding to the unreacted 4-fluorobenzaldoxime and a higher spot for the desired product.
-
The co-spot lane should show two distinct spots that align perfectly with the SM spot and the product spot in the RXN lane, confirming their identities.
References
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Available at: [Link]
-
GeeksforGeeks. (2025, July 23). Retention Factor. Available at: [Link]
-
Khan Academy. Calculating retention factors for TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Available at: [Link]
-
Oreate AI Blog. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography. Available at: [Link]
-
BYJU'S. (2022, August 2). R F Value Explanation. Available at: [Link]
-
Kuca, K., et al. (2008). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Chromatographic Science, 46(4), 342-346. Available at: [Link]
-
Labster. TLC Visualization Methods. Available at: [Link]
-
Labster. TLC Visualization Methods - Theory pages. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. JOCPR, 6(5), 184-187. Available at: [Link]
-
Kuca, K., et al. (2008). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. PubMed. Available at: [Link]
-
Oxford Academic. (2008, April 15). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Chromatographic Science. Available at: [Link]
-
Musilek, K., et al. (2007). Analysis of pyridinium aldoximes - a chromatographic approach. PubMed. Available at: [Link]
-
Yamamoto, Y., et al. (2009). Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. PubMed. Available at: [Link]
-
ResearchGate. QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Available at: [Link]
-
LookChem. Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. Available at: [Link]
-
PrepChem.com. A. Preparation of α-Chloro-4-Chlorobenzaldoxime. Available at: [Link]
-
Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Available at: [Link]
-
ACS Publications. Determination of Fluorine in Organic Compounds by Titration with Aluminum Chloride. Analytical Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available at: [Link]
-
MySkinRecipes. 4-Fluorobenzaldehyde oxime. Available at: [Link]
-
Molbase. Cas no 588-95-4 (Benzaldehyde,4-fluoro-, oxime, [C(Z)]-). Available at: [Link]
-
Science of Synthesis. Product Class 15: Oximes. Thieme. Available at: [Link]
-
PubChem. 4-Fluorobenzaldehyde oxime. Available at: [Link]
-
Wikipedia. Oxime. Available at: [Link]
- Google Patents. EP0052742A1 - Process for the preparation of alpha chloro-ketoximethers.
-
University of California, Irvine. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Available at: [Link]
-
Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available at: [Link]
-
JoVE. (2020, March 26). Video: Thin-Layer Chromatography - Prep. Available at: [Link]
-
LookChem. α-Chloro-4-fluorobenzaldoxime CAS NO.42202-95-9. Available at: [Link]
-
MDPI. (2023, November 28). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Available at: [Link]
-
Khan Academy. Thin-layer chromatography (TLC). Available at: [Link]
-
SciSpace. ACTA CHEMICA - Polarographic Investigation of Oximes as an Indication of the Polarographic Behaviour of Hydroxamic Acids. Available at: [Link]
-
BYJU'S. Oximes. Available at: [Link]
- Google Patents. EP0021072A1 - Production of alpha-hydroxy oximes.
- Google Patents. CN103420823A - Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
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A Comparative Guide to the Melting Point Analysis of α-Chloro-4-fluorobenzaldoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of α-Chloro-4-fluorobenzaldoxime and its derivatives, compounds of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to offer not just data, but a foundational understanding of the principles governing the physicochemical properties of these molecules. We will delve into the structural factors that influence melting points, provide robust, field-tested protocols for synthesis and characterization, and present a framework for comparing derivatives within this chemical class.
Introduction: The Significance of α-Chloro-4-fluorobenzaldoximes
α-Chloro-4-fluorobenzaldoxime, also known as 4-fluoro-N-hydroxybenzenecarboximidoyl chloride, serves as a versatile intermediate in organic synthesis. The presence of a reactive chloro-oxime moiety and a fluorinated phenyl ring makes it a valuable building block for creating novel compounds with potential applications in pharmaceuticals and agrochemicals.
The melting point is a critical physical constant, serving as a primary indicator of a compound's purity and identity.[1] For drug development professionals, variations in melting points across a series of derivatives can have significant implications for formulation, stability, and bioavailability. Understanding the relationship between molecular structure and melting point is therefore not merely an academic exercise but a crucial aspect of rational drug design.
Physicochemical Principles: What Governs the Melting Point of an Organic Solid?
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules together in a rigid crystal lattice.[2] The key factors influencing this property are:
-
Intermolecular Forces: The strength of attraction between molecules is the most significant factor.[3][4] Stronger forces require more energy to overcome, resulting in a higher melting point. These forces include, in increasing order of strength:
-
Van der Waals forces (London dispersion forces)
-
Dipole-dipole interactions
-
Hydrogen bonding[2]
-
-
Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice affects the overall stability of the solid state.[2] More symmetrical molecules often pack more tightly, leading to stronger intermolecular interactions and higher melting points.[4]
-
Polarity: The presence of polar functional groups, such as the N-OH group in an oxime or electron-withdrawing/donating groups on the phenyl ring, creates dipole moments that lead to stronger intermolecular attractions.[4][5]
-
Molecular Size: As molecular weight increases, so does the surface area available for van der Waals interactions, which generally leads to a higher melting point, assuming other factors are equal.[5]
Comparative Data for α-Chloro-4-fluorobenzaldoxime and its Derivatives
While extensive experimental data for a wide range of substituted α-Chloro-4-fluorobenzaldoxime derivatives is not aggregated in the current literature, we can establish a baseline with the parent compound and predict trends for its derivatives based on established chemical principles.
The parent compound, α-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9) , is documented as a solid, indicating a melting point above standard room temperature.[6] A structurally similar compound, α-Chloro-4-chlorobenzaldoxime, has a reported melting point of 75-80°C, providing a reasonable estimate for the expected range.[7]
Predicted Melting Point Trends for Hypothetical Derivatives
To guide future research, the following table outlines the predicted effect of various substituents on the melting point of the parent α-Chloro-4-fluorobenzaldoxime scaffold. These predictions are based on the principles discussed in Section 2.
| Derivative Substituent (Position) | Predicted Effect on Melting Point | Rationale |
| -CH₃ (e.g., at C2 or C3) | Minor Increase or Decrease | A methyl group adds to the molecular weight but can disrupt crystal packing. The net effect is often small and difficult to predict without experimental data. |
| -OCH₃ (e.g., at C2 or C3) | Likely Increase | The methoxy group is polar and can participate in dipole-dipole interactions. It may also influence crystal packing. |
| -NO₂ (e.g., at C2 or C3) | Significant Increase | The nitro group is strongly electron-withdrawing and highly polar, leading to very strong dipole-dipole interactions between molecules, which significantly raises the melting point. |
| -Cl (e.g., at C2 or C3) | Increase | The addition of another halogen increases both the molecular weight and polarity, leading to stronger intermolecular forces and a higher melting point. |
| -Br (e.g., at C2 or C3) | Significant Increase | Similar to chlorine, bromine increases polarity and significantly increases molecular weight and van der Waals forces, resulting in a higher melting point. |
Experimental Protocols: Synthesis and Characterization
The trustworthiness of melting point data is directly dependent on the purity of the compound and the accuracy of the measurement technique. The following protocols provide a self-validating workflow for synthesizing and characterizing α-Chloro-4-fluorobenzaldoxime derivatives.
Synthesis Workflow
The synthesis is a two-step process: (1) formation of the 4-fluorobenzaldoxime precursor, followed by (2) chlorination to yield the final product.
Caption: General workflow for the synthesis of α-Chloro-4-fluorobenzaldoxime.
Step 1: Synthesis of 4-Fluorobenzaldoxime (Precursor)
This procedure is adapted from established methods for oxime formation.[8][9]
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent system such as ethanol/water.[9]
-
Base Addition: Add a base, such as sodium acetate (1.3 mmol) or pyridine (2.0 mmol), to neutralize the HCl salt and liberate the free hydroxylamine.[8][9]
-
Reaction: Stir the mixture at room temperature or gently reflux for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[8]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. If using ethanol, remove it via rotary evaporation. Add deionized water and extract the product with a suitable organic solvent like ethyl acetate.[8] Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield pure 4-fluorobenzaldoxime.
Step 2: Synthesis of α-Chloro-4-fluorobenzaldoxime
This protocol is based on a well-documented method for the chlorination of aldoximes.[7]
-
Reaction Setup: Suspend the purified 4-fluorobenzaldoxime (0.2 mol) in chloroform (200 g) in a flask equipped for gas dispersion and cooling.
-
Chlorination: Cool the suspension to between 5° and 10°C using an ice bath. Bubble chlorine gas (Cl₂) through the suspension.
-
Monitoring: The reaction is typically accompanied by a distinct color change as the starting material dissolves and reacts.[7] Continue the addition of chlorine until TLC analysis shows full consumption of the starting material.
-
Isolation: Upon completion, remove the chloroform by distillation under reduced pressure. The remaining solid is the crude α-Chloro-4-fluorobenzaldoxime, which can be further purified by careful recrystallization.
Melting Point Determination Protocol
To ensure accurate and reproducible data, a standardized melting point determination protocol is essential. This protocol follows best practices outlined by authoritative sources.[10][11]
Caption: Standard workflow for accurate melting point determination.
Detailed Steps:
-
Sample Preparation: The sample must be thoroughly dry, as residual solvent can act as an impurity and depress the melting point.[10] The solid should be finely powdered to ensure uniform packing.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end firmly on a hard surface to pack the solid down.[10] The final packed height should be 2-3 mm for an accurate reading.[10]
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[10] If the approximate melting point is known, set the starting temperature to about 15-20°C below this value.[12]
-
Heating Rate: For an unknown compound, a rapid heating rate can be used to find an approximate melting range. For an accurate measurement, the heating rate must be very slow near the melting point, typically 1°C per minute.[1][11]
-
Recording the Melting Range: Record two temperatures:
-
T1 (Onset): The temperature at which the first droplet of liquid appears.[12]
-
T2 (Clear Point): The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.
-
-
Validation: For trustworthy results, perform the determination in duplicate or triplicate with fresh samples each time. Do not reuse a sample that has already been melted and re-solidified.[12]
Conclusion
While a comprehensive experimental comparison of α-Chloro-4-fluorobenzaldoxime derivatives is a clear area for future research, this guide provides the necessary foundation for such an investigation. By understanding the core principles that govern melting points and by adhering to rigorous, validated experimental protocols for synthesis and measurement, researchers can confidently characterize these valuable compounds. The predictive framework offered here serves as a starting point for designing new derivatives with desired physicochemical properties, accelerating the process of discovery and development.
References
-
Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]
-
HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
-
University of Alberta. Melting point determination. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. [Link]
-
Pardis Nooralishahi, et al. Melting Point of Organic Materials. [Link]
-
Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]
-
A.KRÜSS Optronic. Melting point determination. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Rasayan J. Chem. SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Shandong Lujing Chemical Technology Co., Ltd. 4-Fluoro-Benzoylchlorid. [Link]
-
PrepChem.com. A. Preparation of α-Chloro-4-Chlorobenzaldoxime. [Link]
-
Letopharm Limited. 4-fluoro-N-hydroxybenzenecarboximidoyl chloride| CAS:#42202-95-9. [Link]
-
PubChem. 4-Fluoro-N-hydroxybenzimidoyl chloride. [Link]
-
LookChem. α-Chloro-4-fluorobenzaldoxime CAS NO.42202-95-9. [Link]
Sources
- 1. Melting point determination - A.KRÜSS Optronic [kruess.com]
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- 4. sciencing.com [sciencing.com]
- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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comparison of NCS vs chlorine gas for alpha-chlorination of oximes
Comparative Analysis: N-Chlorosuccinimide (NCS) vs. Chlorine Gas ( )
Executive Summary
The
-
NCS (with DMF catalyst) is the superior choice for Discovery/Medicinal Chemistry . It offers precise stoichiometric control, handles solid substrates easily, and avoids the engineering controls required for toxic gases. However, it presents a latent thermal hazard (induction period) that must be managed.
-
Chlorine Gas (
) is the dominant choice for Process/Industrial Chemistry . It provides superior atom economy and lower raw material costs. However, it requires specialized flow setups and vigorous scrubbing of the acidic byproducts ( ).
Mechanistic Insight & Causality
Understanding the mechanism is critical for troubleshooting. Both reagents aim to deliver an electrophilic chlorine species (
The Pathway
The reaction proceeds through a nitroso intermediate .
-
Electrophilic Attack: The oxime nitrogen attacks the active chlorinating agent.
-
Rearrangement: A proton transfer leads to a transient gem-chloronitroso species (often blue/green in color).
-
Tautomerization: In aldoximes, this intermediate rapidly tautomerizes to the stable, colorless hydroximoyl chloride.
Reagent Specifics
-
NCS/DMF (The Vilsmeier-Type Route): NCS alone is often sluggish. The addition of DMF (N,N-dimethylformamide) is catalytic. DMF reacts with NCS to form a Vilsmeier-Haack-type chloroiminium intermediate, which is a more potent electrophile than NCS itself. This activation step explains the induction period observed in the lab; the active species must accumulate before the main reaction initiates.
-
Chlorine Gas:
acts as a direct electrophile. The reaction generates as a byproduct, which autocatalyzes the reaction by protonating the oxime hydroxyl group, making it a better leaving group, but can also degrade acid-sensitive substrates.
Figure 1: Mechanistic pathway for the conversion of aldoximes to hydroximoyl chlorides. Note the transient blue intermediate, which serves as a visual process check.
Comparative Performance Analysis
The following table synthesizes experimental data and operational parameters.
| Feature | N-Chlorosuccinimide (NCS) | Chlorine Gas ( |
| Selectivity | High. Mild oxidant; minimizes over-chlorination of aromatic rings or allylic positions. | Moderate. High reactivity can lead to over-chlorination or radical side reactions without temp control. |
| Atom Economy | Low. Generates succinimide (high MW waste) which must be removed. | High. Byproduct is |
| Safety Profile | Medium. Solid handling is safe, but thermal runaway is a risk if induction period is ignored. | Low (Hazardous). Toxic, corrosive gas. Requires scrubbers and dedicated ventilation. |
| Stoichiometry | Precise. Easy to weigh exact equivalents (1.0–1.1 eq). | Difficult. Hard to meter small quantities without mass flow controllers. |
| Reaction Phase | Homogeneous (usually DMF/Solvent). | Heterogeneous (Gas-Liquid) unless pre-dissolved. |
| Cost | High (Reagent grade). | Low (Commodity chemical).[1][2][3] |
Detailed Experimental Protocols
These protocols are designed as self-validating systems . The "Checkpoints" ensure the reaction is proceeding correctly before you commit the full batch.
Protocol A: NCS-Mediated Chlorination (The "Liu" Method)
Best for: Lab scale (<50g), complex substrates, acid-sensitive compounds.
Reagents:
-
Aldoxime (1.0 equiv)
-
NCS (1.05 equiv)
-
DMF (0.1–0.5 equiv, Catalyst) or DMF as solvent (classic method)
-
Solvent: DMF (polar) or DCM/Chloroform (non-polar, if using catalytic DMF).
Step-by-Step:
-
Setup: Dissolve aldoxime in DMF (approx. 5 mL per gram of oxime) in a round-bottom flask.
-
Checkpoint 1 (Temperature): Ensure the solution is at Room Temperature (20–25°C). Do not heat initially.
-
Addition: Add 20% of the total NCS amount.
-
Checkpoint 2 (Initiation): Monitor the internal temperature. You must observe a mild exotherm (2–5°C rise) or a transient color change (green/blue tint) within 10–15 minutes.
-
Critical: If no exotherm occurs, add a crystal of HCl gas source (like HCl/dioxane) or wait. Do not dump the rest of the NCS until initiation is confirmed, or a runaway explosion may occur once the radical chain starts.
-
-
Completion: Once initiated, add the remaining NCS in portions to maintain temperature <45°C.
-
Workup: Pour the mixture into 5 volumes of ice-water. The hydroximoyl chloride usually precipitates or can be extracted with Ether/EtOAc.
-
Validation: The aqueous wash removes the succinimide byproduct (water-soluble).
-
Protocol B: Chlorine Gas Chlorination
Best for: Scale-up (>100g), simple substrates, cost-sensitive projects.
Reagents:
-
Aldoxime (1.0 equiv)
-
Chlorine Gas (cylinder or lecture bottle)
-
Solvent:
, , or Toluene.
Step-by-Step:
-
Setup: Dissolve oxime in solvent in a 3-neck flask equipped with a gas inlet tube (subsurface), a thermometer, and a gas outlet connected to a NaOH scrubber .
-
Cooling: Cool the solution to -10°C to 0°C. The reaction is highly exothermic.
-
Addition: Bubble
gas slowly into the solution. -
Checkpoint 1 (Visual): The solution will likely turn blue/green (nitroso intermediate) and then fade to yellow/colorless as the reaction completes.
-
Checkpoint 2 (Saturation): If the solvent turns a persistent yellow-green, you have excess dissolved
. Stop flow immediately. -
Purging: Sparge the solution with Nitrogen (
) for 30 minutes to remove excess and byproduct into the scrubber. -
Workup: Evaporate solvent.
-
Note: This method yields a very clean product as the byproducts are gases (
) or removed by evaporation.
-
Decision Matrix & Safety
When should you switch from NCS to
Figure 2: Decision matrix for selecting the optimal chlorination reagent.
Safety Warning: The NCS Induction Hazard
While NCS is generally "safer" to handle than gas, it poses a specific thermal runaway risk in polar aprotic solvents (DMF). The reaction is autocatalytic.
-
The Danger: If you add all NCS at once to the oxime/DMF mixture at room temperature, nothing may happen for 20 minutes (induction). Suddenly, the concentration of active species reaches a threshold, and the entire batch reacts simultaneously, causing a violent boil-over or explosion.
-
The Fix: Always perform the "20% initiation test" described in Protocol A.
References
-
Liu, K. C.; Shelton, B. R.; Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.[4]
-
Yang, Q.; Sheng, M.; Huang, Y. (2020).[5] Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development, 24(9), 1586–1601. [6]
-
Sumitomo Chemical Co. (2011). Trends and Views in the Development of Technologies for Chlorine Production from Hydrogen Chloride. Sumitomo Kagaku, 2011.
Sources
A Comparative Guide to Triethylamine and Carbonate Bases for Hydroximoyl Chloride Deprotonation
For the Modern Synthesis Chemist: A Data-Driven Comparison of Base Efficiency in Nitrile Oxide Generation
In the realm of synthetic organic chemistry, the 1,3-dipolar cycloaddition of nitrile oxides stands as a powerful tool for the construction of five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The most common and practical route to these transient yet highly reactive nitrile oxides is the dehydrochlorination of hydroximoyl chlorides. The choice of base for this critical proton abstraction step can significantly impact reaction efficiency, product purity, and the overall feasibility of the synthetic route. This guide provides an in-depth, objective comparison of two frequently employed classes of bases for this transformation: the ubiquitous organic base, triethylamine (TEA), and common inorganic carbonate bases, such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).
The Crucial Role of the Base: A Mechanistic Overview
The dehydrochlorination of a hydroximoyl chloride is a classic elimination reaction. The base abstracts the acidic proton from the hydroxyl group, leading to an intermediate that readily eliminates a chloride ion to furnish the desired nitrile oxide. This highly reactive 1,3-dipole is typically generated in situ and trapped by a dipolarophile present in the reaction mixture to form isoxazoles or isoxazolines.
The efficiency of this process is contingent on several factors, including the strength of the base, its solubility in the reaction solvent, and its potential to induce side reactions.
Head-to-Head Comparison: Triethylamine vs. Carbonate Bases
While both triethylamine and carbonate bases can effectively promote the dehydrochlorination of hydroximoyl chlorides, they present distinct advantages and disadvantages that researchers must consider based on the specific requirements of their synthetic targets.
| Feature | Triethylamine (TEA) | Carbonate Bases (e.g., Na₂CO₃, K₂CO₃) |
| Basicity (pKa of conjugate acid) | ~10.75 in water | pKa of HCO₃⁻ is ~10.3 |
| Solubility | Soluble in most organic solvents | Generally insoluble in organic solvents |
| Reaction Type | Homogeneous | Heterogeneous |
| Work-up | Requires aqueous wash to remove TEA and its hydrochloride salt | Simple filtration to remove the inorganic base and its chloride salt |
| Potential Side Reactions | Can form water-soluble, sometimes colored, byproducts with acyl chlorides; can catalyze dimerization of nitrile oxides. | Can also influence the rate of nitrile oxide dimerization to furoxans. |
| Handling | Liquid, volatile, pungent odor | Solid, non-volatile, easy to handle |
Basicity and Reaction Rate
Triethylamine is a relatively strong organic base with a pKa of its conjugate acid around 10.75.[1][2] This is generally sufficient to deprotonate the hydroximoyl chloride, which is estimated to have a pKa in a similar range to phenols, making the reaction thermodynamically favorable. Being a soluble base, triethylamine facilitates a homogeneous reaction, which often leads to faster reaction rates compared to heterogeneous systems.
Carbonate bases, such as sodium and potassium carbonate, are also adequately basic to effect the dehydrochlorination. The relevant pKa is that of the bicarbonate ion (HCO₃⁻), which is approximately 10.3. While slightly less basic than triethylamine, this is typically sufficient for the deprotonation of most hydroximoyl chlorides. However, due to their insolubility in common organic solvents like ether, dichloromethane, or toluene, reactions with carbonate bases are heterogeneous.[3] This can result in longer reaction times as the dehydrochlorination can only occur at the surface of the solid carbonate particles.
Reaction Work-up and Purification: A Key Differentiator
One of the most significant practical differences between using triethylamine and carbonate bases lies in the post-reaction work-up.
-
Triethylamine: Upon reaction, triethylamine is protonated to form triethylammonium chloride. Both residual triethylamine and its salt are typically removed by washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl), followed by a basic wash (e.g., saturated NaHCO₃ solution), and finally a brine wash. These multiple aqueous extractions can sometimes lead to product loss, especially for more water-soluble compounds. Furthermore, it has been reported that triethylamine can form water-soluble and biologically active conjugates with certain substrates, which can complicate purification, particularly in the synthesis of biomaterials.
-
Carbonate Bases: The use of a solid inorganic base like sodium or potassium carbonate offers a distinct advantage in the work-up. At the end of the reaction, the excess carbonate and the resulting sodium or potassium chloride are insoluble in the organic solvent and can be simply removed by filtration. This significantly simplifies the purification process, often providing a cleaner crude product and avoiding the need for extensive aqueous extractions.
Side Reactions: The Dimerization of Nitrile Oxides
A common side reaction in the generation of nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[4] The rate of this dimerization is dependent on the concentration of the nitrile oxide in solution. The choice of base can influence the propensity for this undesired pathway. While both triethylamine and carbonate bases have been used in the synthesis of furoxans from hydroximoyl chlorides, the slower, controlled generation of the nitrile oxide often possible with a heterogeneous carbonate base may, in some cases, minimize the instantaneous concentration of the nitrile oxide, thereby potentially reducing the extent of dimerization.
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the in-situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent 1,3-dipolar cycloaddition with an alkene, illustrating the procedural differences between using triethylamine and sodium carbonate.
Protocol 1: Triethylamine as Base (Homogeneous Conditions)
-
To a solution of the hydroximoyl chloride (1.0 equivalent) and the alkene (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sodium Carbonate as Base (Heterogeneous Conditions)
-
To a suspension of finely powdered anhydrous sodium carbonate (2.0 equivalents) in a suitable anhydrous solvent (e.g., toluene or ethyl acetate), add the hydroximoyl chloride (1.0 equivalent) and the alkene (1.2 equivalents).
-
Stir the mixture vigorously at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic solids.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Comparative experimental workflows for nitrile oxide generation.
Conclusion and Recommendations
The choice between triethylamine and carbonate bases for the dehydrochlorination of hydroximoyl chlorides is not a matter of one being universally superior to the other, but rather a decision based on the specific context of the reaction and the desired outcome.
Triethylamine is often the base of choice when:
-
Rapid reaction rates are desired: Its solubility leads to homogeneous reaction conditions and typically faster conversions.
-
The substrate and product are not sensitive to aqueous work-ups.
-
The potential for amine-related side products is low.
Carbonate bases are a compelling alternative, particularly when:
-
A simplified, non-aqueous work-up is a priority: The ease of removing the base and its salt by simple filtration is a significant advantage, especially for larger-scale reactions.
-
The product is sensitive to acidic or basic aqueous conditions.
-
Avoiding potential coloration or side reactions associated with triethylamine is crucial.
-
A slower, more controlled generation of the nitrile oxide is desired to potentially minimize dimerization.
For researchers in drug development and process chemistry, the operational simplicity and potentially cleaner reaction profiles offered by inorganic carbonate bases can be highly advantageous, leading to more robust and scalable synthetic procedures. It is recommended that for any new hydroximoyl chloride substrate, a small-scale comparison of both methods be conducted to determine the optimal conditions for yield and purity.
References
- Furoxan synthesis via dimerization of hydroximoyl chlorides. (URL not available)
- Recent progress in synthesis and applic
-
Sciencemadness Wiki. Sodium carbonate. [Link]
-
Patsnap Eureka. Triethylamine: Versatile Catalyst in Chemistry. [Link]
-
Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]
-
MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]
-
ACS Publications. A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. [Link]
-
MDPI. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. [Link]
-
MDPI. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. [Link]
-
Wikipedia. Sodium carbonate. [Link]
-
ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]
-
CORA. 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. [Link]
-
Wikipedia. Triethylamine. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of alpha-Chloro-4-fluorobenzaldoxime
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of specialized reagents like alpha-chloro-4-fluorobenzaldoxime are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our workplace. This guide provides a comprehensive framework for the safe disposal of alpha-chloro-4-fluorobenzaldoxime, grounded in established safety protocols and regulatory principles.
Hazard Identification and Risk Assessment: Understanding the Compound
alpha-Chloro-4-fluorobenzaldoxime is a halogenated organic compound containing both chlorine and fluorine, as well as an oxime functional group. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining structurally similar molecules and the hazards associated with its chemical class.
Based on data from related compounds, alpha-chloro-4-fluorobenzaldoxime should be treated as a hazardous substance. The primary risks include:
-
Irritation: It is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4] Direct contact and inhalation of dust or vapors must be strictly avoided.
-
Thermal Decomposition: When exposed to high temperatures, such as in a fire, it can decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][5]
-
Environmental Hazard: As with many halogenated organic compounds, improper release into the environment can pose a significant risk to aquatic life and ecosystems. It should not be disposed of down the drain or in regular trash.[6][7][8]
For clarity, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, all handling and disposal preparation steps must be performed within a certified chemical fume hood.[6][7] This primary engineering control is essential to prevent the inhalation of airborne particles or vapors.
The following PPE is mandatory when handling alpha-chloro-4-fluorobenzaldoxime and its waste:
-
Hand Protection: Nitrile gloves are required. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[7]
-
Eye Protection: Chemical safety goggles or safety glasses are essential for protecting against splashes.[6]
-
Protective Clothing: A lab coat must be worn to protect skin and clothing.[6][9] Closed-toe shoes are required at all times in the laboratory.[7]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
Proper segregation is the most critical step in the disposal process. Halogenated organic compounds require separate disposal from non-halogenated waste streams.[6][9] This is because common disposal methods like solvent recycling can be compromised by halogens, and their incineration requires specialized facilities equipped to handle the resulting acidic gases.
Protocol for Waste Collection:
-
Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[6][10] The container should be made of a compatible material, such as polyethylene, as halogenated compounds can produce acids that corrode metal.[7] It must have a secure, threaded cap.[10]
-
Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste," and list all chemical constituents, including alpha-chloro-4-fluorobenzaldoxime and any solvents.[10] Do not use abbreviations or chemical formulas.[10]
-
Transferring Waste:
-
Solid Waste: Carefully transfer pure or contaminated solid alpha-chloro-4-fluorobenzaldoxime into the designated solid halogenated waste container using a spatula or scoop. Avoid creating dust. Contaminated items such as gloves, weigh boats, and absorbent pads used for cleanup should also be placed in this container.
-
Liquid Waste: If the compound is dissolved in a solvent, transfer the solution to the "Halogenated Organic Liquid Waste" container. Crucially, any non-halogenated solvent mixed with a halogenated compound MUST be treated as halogenated waste. [10]
-
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[10] Store the container in a designated satellite accumulation area, away from incompatible materials like acids and oxidizing agents.[7][10]
Spill Management and Decontamination
Accidental spills must be managed promptly and safely.
Small Spill Cleanup:
-
Ensure proper PPE is worn.
-
Contain the spill with absorbent pillows or other inert absorbent material.
-
For solid spills, carefully sweep up the material and place it into the designated halogenated waste container.[2]
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth into the solid halogenated waste container.
-
Wash the area with soap and water.
Equipment Decontamination:
Glassware and equipment should be decontaminated by rinsing with a suitable solvent. This solvent rinseate must be collected and disposed of as halogenated liquid waste. Do not rinse directly into the sink. After the initial solvent rinse, standard washing procedures can be followed.
Disposal Workflow and Decision Logic
The following workflow provides a logical pathway for managing waste generated from alpha-chloro-4-fluorobenzaldoxime, ensuring all forms of waste are handled correctly.
Caption: Decision workflow for the proper segregation and disposal of alpha-Chloro-4-fluorobenzaldoxime waste.
Ultimate Disposal and Regulatory Compliance
Under the U.S. Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically classified as hazardous waste.[8] All waste must be handled and transported by a certified hazardous waste hauler to a licensed treatment and disposal facility.[8]
The preferred and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic byproducts (HCl and HF).[8][11] Landfilling is strongly discouraged.[8] Adherence to your institution's specific waste management protocols, which are designed to comply with federal, state, and local regulations, is mandatory.[6]
By following these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared environment.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Docs. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
-
What Regulations Apply to Chlorinated Solvent Use? Products Finishing. [Link]
-
Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. National Center for Biotechnology Information (PMC). [Link]
-
Alpha-chlorobenzaldoxime | C7H6ClNO. PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET: 2-Chloro-4-fluorobenzoyl chloride. Fisher Scientific. [Link]
-
Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. RSC Publishing. [Link]
-
Oxime-Conjugated Dendrimers as Therapeutics for Organophosphate Poisoning. The Journal of Purdue Undergraduate Research. [Link]
-
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes... Federal Register. [Link]
-
EPA HAZARDOUS WASTE CODES. GFL Environmental. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
DECONTAMINATION AND CLEANING. ASHP Publications. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. hscprep.com.au [hscprep.com.au]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Personal Protective Equipment (PPE) & Safety Strategy: alpha-Chloro-4-fluorobenzaldoxime
Executive Summary: The Hazard Profile
alpha-Chloro-4-fluorobenzaldoxime (Systematic name: 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride) is a specialized building block, typically used as a precursor for nitrile oxides in 1,3-dipolar cycloadditions.
Handling this compound requires a shift in mindset from "standard organic solid" to "latent acid generator."
The critical safety parameters are driven by two molecular features:
-
The Hydroximoyl Chloride Moiety: This functional group is susceptible to hydrolysis, releasing Hydrogen Chloride (HCl) gas upon contact with moisture in the air or mucous membranes.
-
Thermal Instability: As a precursor to high-energy nitrile oxide species, this compound and its derivatives can exhibit rapid exothermic decomposition if heated or subjected to uncontrolled base addition.
Immediate Action Required:
-
Primary Engineering Control: All handling must occur inside a certified chemical fume hood.
-
Skin Barrier: Standard nitrile gloves provide only transient splash protection.
-
Incompatibility: Isolate strictly from strong bases and moisture until the reaction is intended.
Risk Assessment & Mechanism of Injury[1][2]
To select the correct PPE, one must understand the mechanism of injury. It is not merely "toxic"; it is chemically reactive with biological tissue.[1]
| Hazard Class | Mechanism of Action | Consequence |
| Skin Corrosion/Irritation | The | Acid burns, severe dermatitis, and potential sensitization. |
| Lachrymator Potential | Volatilization of the solid or solution releases trace HCl and organic vapors that attack corneal nerves. | Severe tearing, temporary blindness, respiratory distress. |
| High-Energy Precursor | In the presence of base ( | If generated without a dipolarophile (trap), nitrile oxides can rapidly dimerize to furoxans, releasing significant heat (runaway risk). |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The following matrix is specific to the permeation kinetics of chlorinated organic acid precursors.
Hand Protection Strategy
Scientific Rationale: Chlorinated organic compounds can permeate thin nitrile rubber rapidly. Once the chemical permeates, it is trapped against the skin, and hydrolysis generates acid burns under the glove.
| Task | Recommended Glove System | Rationale |
| Weighing / Solid Handling | Double Nitrile (min. 5 mil outer, 4 mil inner). | Solid transfer has low permeation risk, but static can disperse dust. Double layer prevents micro-tear exposure. |
| Solubilization / Reaction | Silver Shield (Laminate) or Viton . | Chlorinated solvents (DCM, Chloroform) often used with this reagent permeate nitrile in <2 minutes. Laminate offers >4 hours protection. |
| Spill Cleanup | Silver Shield (Required). | High concentration exposure demands maximum chemical resistance. |
Respiratory & Eye Protection[3][4][5][6]
-
Primary Defense: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the lachrymatory nature of the hydrolysis byproducts.
-
Respiratory (Emergency Only): If a spill occurs outside the hood, use a Full-Face Respirator with ABEK-P3 cartridges (Multi-gas + Particulate).
-
Why ABEK? You need protection against Organic Vapors (Type A) and Acid Gases (Type E/B) simultaneously.
-
Operational Protocol: Safe Handling Lifecycle
Phase 1: Preparation
-
Dry Environment: Ensure all glassware is flame-dried or oven-dried. Moisture promotes degradation and HCl release.
-
Static Control: Use an anti-static gun or ionizer if weighing the solid in a dry box, as fine powder can be easily aerosolized.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve in the non-polar solvent (e.g., DCM, Toluene) before adding any base.
-
Base Addition (The Critical Step):
-
Never add base (TEA, DIPEA) to the neat solid.
-
Add base dropwise at
or lower. -
Reasoning: The elimination of HCl to form the nitrile oxide is exothermic. Rapid addition can cause a thermal runaway or flash boiling of the solvent.
-
Phase 3: Quenching & Disposal
-
Quenching: Any unreacted hydroximoyl chloride should be quenched by slow addition to a stirred, dilute acidic solution (to prevent nitrile oxide formation) or a specific dipolarophile trap.
-
Waste Stream: Segregate as "Halogenated Organic Waste."
-
Crucial: Do not mix with "Basic Organic Waste" (e.g., waste containing strong amines or alkoxides) in the waste drum. This can generate heat and pressure inside the drum.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling alpha-Chloro-4-fluorobenzaldoxime, emphasizing the "Stop/Go" gates based on engineering controls.
Caption: Operational workflow emphasizing the mandatory fume hood requirement and the divergence in glove selection based on the physical state of the reagent.
Emergency Response
Scenario A: Skin Contact
-
Immediate Flush: Do not wait for symptoms. Flush with water for 15 minutes.
-
Neutralize: After flushing, wash with mild soap. Do not use alcohol wipes (increases permeation).
-
Medical: Seek evaluation for potential hydrofluoric acid (HF) exposure if the specific fluorinated derivative is suspected of metabolizing/hydrolyzing to HF (though HCl is the primary immediate by-product here).
Scenario B: Spillage inside Hood
-
Cover: Cover the spill with a dry absorbent pad (polypropylene).
-
Neutralize: Treat the pad with a dilute solution of sodium bicarbonate only if the spill is small and heat generation can be managed. Otherwise, pack the absorbed material directly into a waste container.
-
Ventilate: Keep the hood sash down and allow vapors to exhaust.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
